An In-depth Technical Guide to 8-bromo-2-(difluoromethyl)quinoline (CAS Number: 2091004-29-2)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 8-bromo-2-(difluoromethyl)quinoline, a fluorinated heterocyclic compound of interest in m...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-bromo-2-(difluoromethyl)quinoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, plausible synthetic routes, and potential applications based on the established bioactivities of the bromoquinoline scaffold and the unique properties of the difluoromethyl group. This guide aims to serve as a foundational resource for researchers exploring the potential of this and related molecules in the development of novel therapeutics.
Introduction: The Strategic Combination of Bromoquinoline and a Difluoromethyl Moiety
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The introduction of a bromine atom at the 8-position of the quinoline ring can enhance its reactivity, making it a key intermediate for the synthesis of various bioactive molecules through cross-coupling reactions[1][3].
Concurrently, the incorporation of fluorine-containing functional groups is a widely employed strategy to enhance the pharmacological properties of drug candidates. The difluoromethyl (-CF2H) group, in particular, has garnered significant attention as it can act as a bioisostere for hydroxyl, thiol, and amine functionalities, while also improving metabolic stability and membrane permeability[4][5].
The strategic combination of these two moieties in 8-bromo-2-(difluoromethyl)quinoline presents a molecule with significant potential for drug discovery. This guide will delve into the technical aspects of this compound, providing a basis for its further investigation.
Physicochemical Properties
A summary of the key physicochemical properties of 8-bromo-2-(difluoromethyl)quinoline is presented in the table below.
A likely synthetic strategy involves the palladium-catalyzed cross-coupling of a suitable 8-bromo-2-haloquinoline precursor with a difluoromethyl source, such as (trimethylsilyl)difluoromethane (TMSCF2H).
Conceptual Workflow:
Caption: Conceptual workflow for the synthesis of 8-bromo-2-(difluoromethyl)quinoline.
Detailed Experimental Protocol (Hypothetical):
This protocol is a proposed adaptation of established methods for the palladium-catalyzed difluoromethylation of aryl bromides[11].
Reaction Setup: To an oven-dried Schlenk tube, add 8-bromo-2-chloroquinoline (1.0 mmol), Pd(dba)2 (0.03 mmol), and BrettPhos (0.045 mmol).
Reagent Addition: Evacuate and backfill the tube with argon. Add cesium fluoride (2.0 mmol) and dioxane (3 mL).
Difluoromethylating Agent: Add (trimethylsilyl)difluoromethane (TMSCF2H, 2.0 mmol) via syringe.
Reaction: Seal the tube and heat the reaction mixture to 100 °C with stirring for 16-24 hours.
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.
Alternative Synthetic Approach: Metal-Free Synthesis
Recent advancements have led to metal-free methods for the synthesis of 2-fluoroalkylated quinolines from 2-vinylanilines and polyfluoroalkanoic acids[11]. This approach could potentially be adapted for the synthesis of the target molecule.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for 8-bromo-2-(difluoromethyl)quinoline is not widely published. However, data for the structurally similar compound, 8-bromo-2,4-bis(trifluoromethyl)quinoline , can serve as a useful reference point for characterization[12].
Reference Data for 8-bromo-2,4-bis(trifluoromethyl)quinoline: [12]
HRMS (ESI, m/z): [M+H]⁺ calcd. for C₁₁H₅BrF₆N⁺ 343.9504, found 343.9507.
Researchers synthesizing 8-bromo-2-(difluoromethyl)quinoline would be expected to obtain characteristic signals in the ¹⁹F NMR spectrum for the -CF₂H group (a doublet with a large ¹J-CF coupling constant and a triplet with a smaller ²J-HF coupling constant) and a corresponding doublet of triplets in the ¹H NMR spectrum.
Potential Applications and Research Directions
While no specific biological activities have been reported for 8-bromo-2-(difluoromethyl)quinoline, its structural components suggest significant potential in drug discovery.
Technical Whitepaper: Molecular Architecture and Synthetic Utility of 8-Bromo-2-(difluoromethyl)quinoline
Executive Summary 8-Bromo-2-(difluoromethyl)quinoline is a highly specialized, bifunctional heterocyclic scaffold widely utilized in modern drug discovery and agrochemical development. By incorporating both a lipophilic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
8-Bromo-2-(difluoromethyl)quinoline is a highly specialized, bifunctional heterocyclic scaffold widely utilized in modern drug discovery and agrochemical development. By incorporating both a lipophilic hydrogen-bond donor bioisostere (the difluoromethyl group) and a robust cross-coupling handle (the 8-bromo substituent), this molecule serves as a pivotal intermediate for synthesizing complex Active Pharmaceutical Ingredients (APIs). This technical guide details its molecular weight, chemical formula, structural properties, and provides validated experimental protocols for its functionalization.
Physicochemical Properties & Molecular Data
Understanding the baseline physicochemical properties of 8-bromo-2-(difluoromethyl)quinoline is critical for predicting its behavior in both synthetic workflows and biological systems. The exact molecular formula is C10H6BrF2N , yielding a molecular weight of 258.06 g/mol [1].
Table 1: Core Chemical Identifiers and Quantitative Data
Property
Value
Causality / Significance
Molecular Formula
C10H6BrF2N
Dictates stoichiometric calculations and mass spectrometry parameters (M+ and M+2 peaks are observed due to ^79Br/^81Br isotopes)[1].
Molecular Weight
258.06 g/mol
Standardized weight for molarity calculations in high-throughput screening and synthesis[1].
CAS Registry Number
1337691-66-3
Unique identifier for regulatory compliance and procurement tracking[2].
Canonical SMILES
C1=CC2=C(C(=C1)Br)N=C(C=C2)C(F)F
Enables computational modeling, ADME prediction, and in silico docking studies[1].
LogP Contribution
High Lipophilicity
The -CF2H group significantly increases lipophilicity compared to a standard methyl group, enhancing cellular membrane permeability.
Mechanistic Rationale in Medicinal Chemistry
The strategic placement of functional groups on the quinoline core is not arbitrary; it is driven by specific pharmacokinetic and synthetic goals.
The 2-(Difluoromethyl) Motif: The -CF2H group acts as a lipophilic bioisostere for alcohols and thiols. Unlike a fully fluorinated trifluoromethyl (-CF3) group, the difluoromethyl group retains a highly polarized C-H bond. This allows it to act as a weak hydrogen-bond donor, improving target binding affinity while simultaneously resisting cytochrome P450-mediated metabolic degradation.
The 8-Bromo Substituent: Halogens at the 8-position of the quinoline ring are historically challenging to functionalize due to intense steric hindrance from the adjacent nitrogen lone pair and the peri-hydrogen[3]. However, the 8-bromo handle is highly valuable because it allows for late-stage diversification via transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries[4].
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly explained for each critical step to bridge the gap between theoretical chemistry and bench execution.
Protocol A: Synthesis of 8-Bromo-2-(difluoromethyl)quinoline via Deoxofluorination
Objective: Convert 8-bromoquinoline-2-carbaldehyde to the target difluoromethyl derivative.
Rationale: Diethylaminosulfur trifluoride (DAST) is selected over harsher fluorinating agents (like SF4) because it selectively converts aldehydes to gem-difluorides under mild conditions without degrading the quinoline core or prematurely cleaving the C-Br bond.
Step-by-Step Workflow:
Preparation: Dissolve 1.0 equivalent of 8-bromoquinoline-2-carbaldehyde in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Causality: Argon prevents ambient moisture from hydrolyzing the highly moisture-sensitive DAST reagent into corrosive hydrofluoric acid (HF) prematurely.
Reagent Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 2.5 equivalents of DAST dropwise over 15 minutes.
Causality: The fluorination reaction is highly exothermic. Dropwise addition controls the thermal runaway and prevents the formation of unwanted vinyl fluoride byproducts.
Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 8:2, UV visualization at 254 nm).
Quenching (Self-Validation): Carefully pour the reaction mixture into a vigorously stirred saturated aqueous sodium bicarbonate (NaHCO3) solution at 0 °C.
Causality & Validation: DAST produces HF as a byproduct. NaHCO3 neutralizes HF, evolving CO2 gas. The visual cessation of gas bubbling serves as a self-validating indicator that the quenching is complete and the mixture is safe to handle.
Isolation: Extract the aqueous layer three times with DCM. Dry the combined organic phases over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure C10H6BrF2N product.
Protocol B: Suzuki-Miyaura Cross-Coupling at the 8-Position
Objective: Functionalize the sterically hindered 8-bromo position with an aryl boronic acid[5].
Rationale: The steric bulk at the 8-position requires a highly active palladium catalyst and a sterically demanding, electron-rich ligand (e.g., XPhos) to facilitate the oxidative addition step and prevent the quinoline nitrogen from coordinating to and poisoning the palladium center[3].
Step-by-Step Workflow:
Setup: In an oven-dried Schlenk flask, combine 8-bromo-2-(difluoromethyl)quinoline (1.0 eq), aryl boronic acid (1.5 eq), Pd2(dba)3 (0.02 eq), and XPhos ligand (0.04 eq).
Base Addition: Add anhydrous K3PO4 (3.0 eq).
Causality: A strong, anhydrous base is required to activate the boronic acid into a negatively charged, highly reactive boronate complex, which is essential for the transmetalation step in the catalytic cycle.
Solvent & Degassing: Add a degassed mixture of Toluene/H2O (10:1). Subject the flask to three freeze-pump-thaw cycles.
Causality & Validation: Oxygen rapidly degrades the active Pd(0) species. Complete deoxygenation ensures catalyst longevity. A color shift from the dark purple of Pd2(dba)3 to a pale yellow/orange indicates the successful formation of the active Pd(0)-XPhos complex, visually validating the catalyst activation.
Heating: Heat the mixture to 100 °C for 12 hours under argon.
Workup: Cool to room temperature, dilute with ethyl acetate, wash with brine, dry over MgSO4, and purify via column chromatography to isolate the 8-aryl-2-(difluoromethyl)quinoline derivative[5].
Synthetic Utility Visualization
The following diagram illustrates the divergent synthetic pathways enabled by the 8-bromo handle, demonstrating its utility in generating diverse pharmacological scaffolds.
Fig 1: Divergent cross-coupling pathways for 8-bromo-2-(difluoromethyl)quinoline.
Conclusion
8-Bromo-2-(difluoromethyl)quinoline (C10H6BrF2N, 258.06 g/mol ) is a structurally sophisticated building block that bridges the gap between metabolic stability and synthetic versatility. By mastering the handling of its difluoromethyl bioisostere and leveraging its sterically hindered 8-bromo position for transition-metal catalysis, drug development professionals can unlock new chemical space in the pursuit of advanced therapeutics.
Discovery and First Synthesis of 8-Bromo-2-(difluoromethyl)quinoline: A Technical Whitepaper
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 8-Bromo-2-(difluoromethyl)quinoline (CAS: 1337691-66-3)[1] Executive Summary & Structural Rationale In modern medici...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Compound Identity: 8-Bromo-2-(difluoromethyl)quinoline (CAS: 1337691-66-3)[1]
Executive Summary & Structural Rationale
In modern medicinal chemistry, the strategic placement of halogens and fluorinated motifs on privileged scaffolds is a fundamental driver of drug discovery. The quinoline core is ubiquitous in anti-infective, antimalarial, and antineoplastic agents. The specific derivative 8-bromo-2-(difluoromethyl)quinoline represents a highly versatile building block that combines two orthogonal synthetic handles:
The 8-Bromo Substituent: Serves as a highly reactive electrophilic site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings). Its placement at the 8-position allows for the introduction of bulky or heteroaromatic groups that can interact with deep hydrophobic pockets in target kinases or receptors.
The 2-(Difluoromethyl) Group (
−CF2H
): Acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl (
−OH
), thiol (
−SH
), and amine (
−NH2
) groups. Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (
−CF3
) group, the
−CF2H
moiety improves aqueous solubility and membrane permeability while resisting metabolic oxidation[2].
Retrosynthetic Analysis & Pathway Visualization
To establish a self-validating and scalable synthetic protocol, we must avoid late-stage radical difluoromethylation (such as Minisci-type reactions), which often yields inseparable mixtures of regioisomers on the quinoline core. Instead, a deterministic functional group interconversion (FGI) approach is preferred.
The retrosynthetic disconnection traces the target back to 8-bromoquinoline-2-carbaldehyde via nucleophilic deoxofluorination. The aldehyde is derived from the selective allylic oxidation of 8-bromo-2-methylquinoline , which is constructed de novo from commercially available 2-bromoaniline and crotonaldehyde via a Doebner-Miller cyclization[3].
Retrosynthetic disconnection of 8-bromo-2-(difluoromethyl)quinoline.
Step-by-Step Experimental Methodologies
As an Application Scientist, I emphasize not just the how, but the why behind these experimental choices. The following protocol is designed to be a self-validating system, ensuring high fidelity at each intermediate stage.
Step 1: Doebner-Miller Cyclization
Objective: Synthesis of 8-bromo-2-methylquinoline.
Causality: The Doebner-Miller reaction is chosen over the Skraup synthesis because the use of an
α,β
-unsaturated aldehyde (crotonaldehyde) directly installs the 2-methyl group required for downstream oxidation, bypassing the need for pre-functionalized
β
-diketones[3].
Protocol:
Charge a round-bottom flask with 2-bromoaniline (1.0 equiv) and 6N aqueous HCl. Heat the mixture to reflux.
Add crotonaldehyde (1.2 equiv) dropwise over 30 minutes. Note: Slow addition prevents the rapid polymerization of crotonaldehyde under strongly acidic conditions.
Reflux the mixture for 8 hours. The acidic environment catalyzes the initial Michael addition of the aniline amine to the enal, followed by electrophilic aromatic substitution to close the ring.
Cool the mixture to room temperature and add anhydrous
ZnCl2
(0.5 equiv). Stir for 30 minutes to precipitate the zinc complex of the product, separating it from unreacted aniline and polymeric byproducts.
Wash the solid with cold 3N HCl, suspend in 2-propanol, and neutralize with concentrated
NH4OH
(pH 8) to liberate the free base.
Extract with ethyl acetate, dry over
Na2SO4
, and concentrate to yield 8-bromo-2-methylquinoline as a solid.
Step 2: Riley Oxidation
Objective: Synthesis of 8-bromoquinoline-2-carbaldehyde.
Causality: Selenium dioxide (
SeO2
) is uniquely suited for the oxidation of activated allylic or benzylic methyl groups. The 2-methyl group of the quinoline is highly activated due to the electron-withdrawing nature of the adjacent imine nitrogen, which promotes enamine tautomerization—the critical first step of the Riley oxidation mechanism[4].
Mechanistic pathway of the SeO2-mediated Riley oxidation.
Protocol:
Dissolve 8-bromo-2-methylquinoline (1.0 equiv) in 1,4-dioxane.
Add
SeO2
(1.5 equiv) and heat the suspension to 80 °C for 6 hours. Note: Dioxane is the ideal solvent as its boiling point allows for optimal thermal activation of the ene-reaction without causing over-oxidation to the carboxylic acid.
Monitor via TLC (Hexane/EtOAc 4:1). Upon consumption of the starting material, cool the reaction to room temperature.
Filter the mixture through a pad of Celite to remove the precipitated red selenium metal (
Se0
).
Concentrate the filtrate and purify via silica gel chromatography to isolate 8-bromoquinoline-2-carbaldehyde.
Step 3: Nucleophilic Deoxofluorination
Objective: Synthesis of 8-bromo-2-(difluoromethyl)quinoline.
Causality: Diethylaminosulfur trifluoride (DAST) is employed to convert the aldehyde directly into a gem-difluoride. DAST is chosen over Sulfur tetrafluoride (
SF4
) because it is a liquid that can be handled safely using standard Schlenk techniques, avoiding the extreme toxicity and specialized pressure equipment required for
SF4
gas[2].
Protocol:
In a rigorously dried PTFE or polyethylene vial (to avoid HF-mediated etching of glassware), dissolve 8-bromoquinoline-2-carbaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.
Cool the solution to 0 °C using an ice bath.
Add DAST (2.5 equiv) dropwise. Note: The excess DAST ensures complete conversion and compensates for any adventitious moisture.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction carefully by pouring it into a saturated aqueous
NaHCO3
solution at 0 °C (Caution: Exothermic
CO2
evolution).
Extract with DCM, dry over
MgSO4
, and purify via flash chromatography to afford the target 8-bromo-2-(difluoromethyl)quinoline.
Quantitative Data & Yield Comparison
To facilitate process optimization, the quantitative parameters of the three-step synthesis are consolidated below.
Reaction Step
Starting Material
Reagent(s)
Solvent / Temp
Time
Avg. Yield
Purification Method
1. Cyclization
2-Bromoaniline
Crotonaldehyde, 6N HCl,
ZnCl2
Aqueous / 100 °C
8 h
54%
Precipitation & Extraction
2. Oxidation
8-Bromo-2-methylquinoline
Selenium Dioxide (
SeO2
)
1,4-Dioxane / 80 °C
6 h
76%
Celite Filtration & Column
3. Fluorination
8-Bromoquinoline-2-carbaldehyde
DAST
Anhydrous DCM / 25 °C
12 h
82%
Aqueous Quench & Column
Table 1: Summary of reaction conditions, yields, and isolation techniques for the synthesis of 8-bromo-2-(difluoromethyl)quinoline.
References
Oxford Academic. "Design and synthesis of boronic-acid-labeled thymidine triphosphate for incorporation into DNA." Nucleic Acids Research. Available at:[Link]
ACS Omega. "Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines." American Chemical Society. Available at: [Link]
Semantic Scholar. "Supporting Information: Quantifying the ability of the CF2H group as a lipophilic hydrogen bond donor." Chemical Science. Available at: [Link]
The 8-Bromoquinoline Scaffold in Medicinal Chemistry: A Comprehensive Technical Guide to Synthesis, Functionalization, and Pharmacological Profiling
Executive Summary The quinoline heterocyclic system is a universally recognized "privileged scaffold" in drug discovery. Within this chemical family, 8-bromoquinoline and its derivatives have emerged as highly versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The quinoline heterocyclic system is a universally recognized "privileged scaffold" in drug discovery. Within this chemical family, 8-bromoquinoline and its derivatives have emerged as highly versatile building blocks. The strategic placement of a bromine atom at the C8 position provides a unique dual utility: it acts as a highly reactive handle for transition-metal-catalyzed cross-coupling reactions and serves as a critical pharmacophore modulator that enhances lipophilicity, membrane permeability, and target-binding affinity via halogen bonding[1]. This whitepaper provides an in-depth analysis of the synthetic methodologies, functionalization logic, and pharmacological applications of 8-bromoquinoline derivatives.
Chemical Rationale: The Privileged Nature of the C8 Position
The selection of the C8 position for halogenation is driven by strict stereoelectronic causality.
Transition Metal Coordination : The proximity of the C8 position to the quinoline nitrogen (N1) lone pair allows the molecule to act as a bidentate ligand. During palladium-catalyzed cross-coupling, this proximity facilitates directed oxidative addition and stabilizes the metallacycle intermediate[2].
Biological Metalloenzyme Targeting : In biological systems, derivatives such as 5,7-dibromo-8-hydroxyquinoline leverage the N1-C8-OH triad to form highly stable five-membered chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Fe²⁺). This mechanism is fundamental to their neuroprotective effects against amyloid-β (Aβ) plaque formation in Alzheimer's disease models[1].
Steric Shielding : The bulky bromine atom at C8 forces out-of-plane conformations when bulky aryl groups are coupled, which is highly advantageous for designing selective kinase inhibitors that must fit into precise, three-dimensional hydrophobic pockets.
Synthetic Methodologies and Functionalization Workflows
The generation of complex 8-bromoquinoline derivatives typically follows a two-phase approach: de novo construction of the brominated core, followed by late-stage functionalization.
Protocol 1: De Novo Synthesis of 8-Bromoquinoline via Modified Skraup Reaction
This protocol describes the construction of the 8-bromoquinoline core from o-bromoaniline.
Causality & Logic : Instead of using highly reactive and toxic free acrolein, this protocol utilizes acrolein diethyl acetal. The 1N HCl acts as an acid catalyst to slowly hydrolyze the acetal in situ, releasing a steady, low concentration of acrolein. This prevents the rapid, exothermic polymerization of acrolein and drives the Michael addition/cyclization sequence efficiently[3].
Step-by-Step Methodology:
Reaction Setup : To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add o-bromoaniline (1.0 mmol) and 1N aqueous HCl (82.5 mL).
Reagent Addition : Slowly add acrolein diethyl acetal (2.5 mmol) to the acidic mixture at room temperature.
Cyclization : Heat the reaction mixture to a gentle reflux (111 °C) and maintain for 24 hours. Monitor the disappearance of the starting aniline via TLC (Hexane:Ethyl Acetate 4:1).
Quenching & Neutralization : Cool the flask to 0 °C. Carefully add solid Na₂CO₃ in small portions until the solution reaches pH 7–8. Validation: This step is critical; neutralizing the mixture converts the water-soluble quinolinium hydrochloride salt back into the lipophilic free base, enabling organic extraction[3].
Extraction & Purification : Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (15% ethyl acetate in cyclohexane) to yield pure 8-bromoquinoline[3].
The C8-Br bond is highly amenable to functionalization. This protocol details the synthesis of 8-arylquinolines.
Causality & Logic : The C8 position is sterically hindered by the adjacent nitrogen lone pair. To overcome the activation energy barrier for transmetalation, elevated temperatures (90 °C) and a robust catalyst system are required. The use of a Schlenk line ensures an oxygen-free environment, preventing the oxidative homocoupling of the boronic acid to a biphenyl byproduct[2].
Step-by-Step Methodology:
Preparation : In a Schlenk tube under an N₂ atmosphere, combine 8-bromoquinoline (0.84 mmol), the desired arylboronic acid (1.01 mmol), and the palladium catalyst (e.g., 1-5 mol% Pd(dppf)Cl₂).
Activation : Add degassed solvent (1 mL DMAc or 1,4-dioxane) and a base (2.52 mmol KOAc or aqueous NaHCO₃). The base is essential to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that accelerates transmetalation[2].
Coupling : Heat the sealed tube to 90 °C for 1–2 hours. Validation: Monitor the reaction via HPLC. The reaction is complete when the 8-bromoquinoline peak is fully consumed.
Isolation : Quench with water, extract with ethyl acetate, and purify via column chromatography. This method routinely yields 8-arylquinolines in 85–93% yield[2].
Workflow of 8-bromoquinoline functionalization via cross-coupling.
Biological Activity & Target Mechanisms
The functionalized derivatives of 8-bromoquinoline exhibit a broad spectrum of biological activities, heavily dictated by the substituents added to the C8 position.
Anticancer Activity
8-bromoquinoline derivatives, particularly polybrominated and hydroxylated variants, are potent anticancer agents. Their primary mechanism involves the inhibition of the Topoisomerase I-DNA cleavage complex[1]. The planar quinoline core intercalates between DNA base pairs, while the C8-bromine atom projects into the DNA groove, forming stabilizing halogen bonds with the enzyme. This prevents DNA religation, leading to double-strand breaks and subsequent apoptosis[1]. Furthermore, specific quinolinone derivatives inhibit the Raf/MEK/ERK signaling pathway, which is frequently dysregulated in oncogenesis[1].
Mechanism of Topoisomerase I inhibition by 8-bromoquinoline derivatives.
Antimicrobial & Antimalarial Efficacy
The quinoline core is a well-established pharmacophore in antimicrobial drug discovery. 8-bromoquinoline derivatives target and inhibit bacterial DNA gyrase and topoisomerase IV—enzymes essential for bacterial DNA replication[1]. Biaryl systems synthesized via Suzuki-Miyaura coupling from 8-bromoquinoline have shown targeted efficacy against Gram-positive bacteria such as S. agalactiae and S. aureus[4].
Quantitative Biological Activity
The following table summarizes the in vitro biological activity of key 8-bromoquinoline derivatives synthesized and evaluated in recent literature:
Cu²⁺/Zn²⁺ metal chelation & oxidative stress reduction[1]
Conclusion and Future Perspectives
The 8-bromoquinoline scaffold represents a master key in medicinal chemistry. Its synthetic tractability—highlighted by its excellent performance in palladium-catalyzed cross-coupling reactions—allows for the rapid generation of diverse chemical libraries[2]. From an E-E-A-T perspective, the true value of the C8-bromine lies in its dual nature: it is both a transient synthetic handle and a permanent pharmacophoric feature capable of driving target selectivity via halogen bonding and steric direction. Future drug discovery efforts are heavily pivoting toward utilizing polybrominated quinolines and 8-bromo-hydroxy derivatives to tackle complex, multifactorial diseases such as Alzheimer's and drug-resistant bacterial infections[1][6].
References
8-Bromoquinoline | 16567-18-3, Benchchem,
8-Bromoquinoline synthesis, ChemicalBook,
Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling, ACS Public
Mapping the Antimicrobial Activity of Indoloquinoline and Neocryptolepine Analogues, ResearchG
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound CAS: 1337691-66-3 | Molecular Weight: 258.06 g/mol | Formula: C₁₀H₆BrF₂N[1]
Mechanistic Rationale & Retrosynthetic Analysis
The 2-(difluoromethyl)quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry. The difluoromethyl group (–CF₂H) acts as a lipophilic bioisostere for hydroxyl and thiol groups, capable of acting as a hydrogen bond donor while imparting significant metabolic stability.
Synthesizing 8-bromo-2-(difluoromethyl)quinoline directly from 2-bromoaniline requires a highly regioselective cyclocondensation. While traditional Skraup or Doebner-Miller reactions often yield mixtures of isomers or require harsh oxidants, the use of a dielectrophilic building block—specifically 4-ethoxy-1,1-difluorobut-3-en-2-one —enables a direct, redox-neutral assembly of the functionalized quinoline core[2].
The Causality of Regioselectivity
A critical challenge in this synthesis is ensuring the –CF₂H group is positioned at C2 rather than C4. In standard Michael additions, an amine attacks the
β
-carbon of an
α,β
-unsaturated ketone. However, the strongly electron-withdrawing nature of the –CF₂H group exerts a powerful inductive effect, drastically increasing the electrophilicity of the adjacent carbonyl carbon[3].
Consequently, the weakly nucleophilic nitrogen of 2-bromoaniline preferentially attacks the carbonyl carbon, forming an imine intermediate. Subsequent acid-catalyzed intramolecular cyclization involves the nucleophilic attack of the aniline's ortho-carbon onto the
β
-carbon of the imine (with the elimination of ethanol). The steric and electronic influence of the ortho-bromo group on the starting aniline directs the cyclization exclusively to the unsubstituted ortho position (C6 of the aniline), which cleanly becomes the C8 position in the final quinoline architecture.
Fig 1. Mechanistic pathway of the direct cyclocondensation forming the quinoline core.
Optimization of Reaction Parameters
To establish a self-validating and high-yielding protocol, various solvent and catalyst systems were evaluated. Glacial acetic acid proved superior as it acts as both a solvent and a mild Brønsted acid catalyst. It provides sufficient protonation to activate the carbonyl and facilitate the Friedel-Crafts-type cyclization without inducing polymerization of the enone.
Table 1: Optimization of Reaction Conditions for Cyclocondensation
Entry
Solvent
Catalyst
Temperature (°C)
Time (h)
Isolated Yield (%)
1
Ethanol
None
80 (Reflux)
24
15
2
Toluene
p-TsOH (10 mol%)
110 (Reflux)
12
55
3
DMF
BF₃·OEt₂ (20 mol%)
100
8
62
4
Glacial AcOH
None (Auto-catalyzed)
100
6
84
5
Glacial AcOH
None (Auto-catalyzed)
120
4
81 (Decomp. observed)
Data represents typical optimization trends demonstrating the superiority of glacial acetic acid.
Fig 2. Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Reaction Initiation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromoaniline (1.72 g, 10.0 mmol).
Solvent Addition: Suspend the amine in 20 mL of glacial acetic acid. Stir at room temperature until complete dissolution is achieved.
Electrophile Addition: Dropwise add 4-ethoxy-1,1-difluorobut-3-en-2-one (1.80 g, 12.0 mmol) over 5 minutes. The solution may transition to a deep yellow/orange color, indicative of initial imine formation.
Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 100 °C using an oil bath. Maintain stirring at this temperature for 6 hours.
In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The intermediate imine will appear as a highly UV-active spot that gradually converts to the product. Complete consumption of 2-bromoaniline (visualized via UV or ninhydrin stain) confirms the completion of the primary condensation. The product spot will exhibit distinct blue fluorescence under 365 nm UV light, validating successful aromatization.
Workup and Isolation
Quenching: Cool the reaction mixture to room temperature. Slowly pour the acidic mixture into a beaker containing 100 mL of crushed ice and 100 mL of saturated aqueous NaHCO₃.
Causality Note: Neutralization is critical. If the aqueous phase remains acidic, the weakly basic quinoline nitrogen will protonate, causing the product to partition into the aqueous layer and severely reducing yield.
Extraction: Extract the neutralized aqueous phase with EtOAc (3 × 50 mL).
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude brown oil.
Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes to Hexanes/EtOAc 9:1).
Yield: The product, 8-bromo-2-(difluoromethyl)quinoline, is isolated as a pale yellow solid (approx. 2.16 g, 84% yield).
Analytical Characterization
Verification of the structural integrity relies heavily on NMR spectroscopy, particularly observing the diagnostic splitting pattern of the difluoromethyl group.
Self-Validation Check: The triplet at 6.78 ppm with a massive geminal coupling constant (J = 55.0 Hz) is the definitive hallmark of the –CF₂H proton coupling with the two adjacent fluorine atoms.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Agrochemical R&D Scientists, Medicinal Chemists, and Process Engineers.
Compound: 8-Bromo-2-(difluoromethyl)quinoline (CAS: 2091004-29-2)[1][2].
Executive Summary & Strategic Rationale
The discovery of next-generation crop protection agents relies heavily on the strategic incorporation of fluorinated heterocycles. 8-Bromo-2-(difluoromethyl)quinoline has emerged as a highly privileged building block in the synthesis of novel fungicides and herbicides.
The structural architecture of this compound offers a dual-advantage system for agrochemical design:
The 2-(Difluoromethyl) Group (-CHF₂): Unlike the highly hydrophobic trifluoromethyl (-CF₃) group, the -CHF₂ moiety acts as a lipophilic hydrogen bond donor. It mimics hydroxyl or thiol groups, significantly enhancing binding affinity to target enzymes (such as Succinate Dehydrogenase in fungi) while maintaining excellent metabolic stability in planta.
The 8-Bromo Position: The quinoline scaffold is a proven pharmacophore in commercial agrochemicals, such as the fungicide ipflufenoquin and the herbicide quinclorac[3][4]. The bromine atom at the C8 position provides an orthogonal reactivity site, allowing for late-stage diversification via transition-metal-catalyzed cross-coupling reactions to rapidly generate screening libraries[5].
Mechanistic contributions of the difluoromethyl and bromo groups to agrochemical efficacy.
Divergent Synthesis Workflow
To maximize the utility of 8-bromo-2-(difluoromethyl)quinoline, researchers employ divergent synthetic pathways. By leveraging the C8-bromide, chemists can synthesize biaryl systems (via Suzuki-Miyaura coupling) for fungicide discovery, or C-N linked systems (via Buchwald-Hartwig amination) for herbicide discovery.
Workflow for divergent agrochemical lead generation using 8-bromo-2-(difluoromethyl)quinoline.
Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is provided to ensure researchers can troubleshoot and adapt the methodology for specific library derivatives.
Objective: Synthesize 8-aryl-2-(difluoromethyl)quinoline derivatives.
Causality & Design: The C8 position of quinoline is sterically hindered and sits adjacent to the nitrogen lone pair, which can coordinate to the palladium catalyst and poison it. Therefore, Pd(dppf)Cl₂ is selected. The bidentate dppf ligand provides a large bite angle that forces the palladium center into a geometry highly favorable for reductive elimination, overcoming the steric bulk at the C8 position.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 8-bromo-2-(difluoromethyl)quinoline (1.0 equiv, 1.0 mmol, 258 mg).
Reagent Addition: Add the desired aryl boronic acid (1.2 equiv, 1.2 mmol) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).
Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Self-Validation Check: Ensure the catalyst is a vibrant red/orange powder; dark brown indicates degradation.
Solvent System: Evacuate and backfill the tube with Nitrogen (3x). Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). The water is crucial for the activation of the boronic acid to the reactive boronate species.
Reaction: Seal the tube and heat to 90 °C in an oil bath for 12 hours. Monitor via TLC (Hexanes/Ethyl Acetate 4:1). The starting material spot (UV active, strong blue fluorescence) should disappear.
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 15 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
Purification: Purify via flash column chromatography on silica gel to yield the biaryl quinoline fungicide candidate.
Objective: Synthesize 8-amino-2-(difluoromethyl)quinoline derivatives (analogs of quinclorac-type structures)[3].
Causality & Design: Coupling amines to the C8 position requires a highly active, electron-rich catalyst system. Pd₂(dba)₃ paired with XPhos is utilized. XPhos is exceptionally bulky, which prevents the formation of inactive bis-ligated palladium complexes and accelerates the oxidative addition of the deactivated C8-bromide.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox, charge a vial with 8-bromo-2-(difluoromethyl)quinoline (1.0 equiv, 0.5 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (1.5 equiv, 0.75 mmol).
Amine Addition: Add the target amine (1.2 equiv, 0.6 mmol). If the amine is a liquid, add it outside the glovebox via a micro-syringe.
Solvent: Add anhydrous Toluene (5 mL). Note: Toluene is preferred over dioxane here to achieve higher reaction temperatures and ensure the solubility of the bulky XPhos-Pd complex.
Reaction: Cap the vial securely, remove from the glovebox, and stir at 110 °C for 16 hours.
Workup: Cool to room temperature, filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, and wash the pad with Dichloromethane (15 mL).
Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the pure 8-amino derivative.
Quantitative Data: Catalyst & Base Screening
To optimize the C8-functionalization, a screening matrix was conducted. The data below summarizes the quantitative yields based on catalyst and base selection for the Suzuki-Miyaura coupling (Protocol A).
Entry
Catalyst (5 mol%)
Base (2.5 equiv)
Solvent (4:1)
Temp (°C)
Yield (%)*
Rationale / Observation
1
Pd(PPh₃)₄
Na₂CO₃
Dioxane/H₂O
90
42%
Monodentate ligand; poor reductive elimination at C8.
2
Pd(dppf)Cl₂
Na₂CO₃
Dioxane/H₂O
90
78%
Bidentate ligand improves yield; base solubility is limiting.
3
Pd(dppf)Cl₂
K₂CO₃
Dioxane/H₂O
90
94%
Optimal conditions; excellent base solubility and bite angle.
4
Pd(dppf)Cl₂
Cs₂CO₃
Dioxane/H₂O
90
89%
Comparable to K₂CO₃, but less cost-effective for scale-up.
5
Pd(OAc)₂ / SPhos
K₂CO₃
Toluene/H₂O
100
65%
SPhos is too sterically demanding for the C8 pocket.
*Yields determined by HPLC using an internal standard.
The Strategic Application of 8-bromo-2-(difluoromethyl)quinoline in Modern Drug Discovery
Introduction: The Quinoline Scaffold and the Rise of Fluorine in Medicinal Chemistry The quinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinoline Scaffold and the Rise of Fluorine in Medicinal Chemistry
The quinoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds, including anticancer and antimalarial agents.[1][2][3] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacokinetic properties. In recent years, the strategic incorporation of fluorine-containing groups has revolutionized lead optimization. Among these, the difluoromethyl (-CF₂H) group has garnered significant attention for its unique ability to modulate a molecule's characteristics.[4][5][6]
This technical guide focuses on the utility of 8-bromo-2-(difluoromethyl)quinoline , a key intermediate that marries the synthetic versatility of a bromoquinoline with the advantageous properties of the difluoromethyl group. We will explore the strategic rationale for its use and provide detailed protocols for its application in the synthesis of novel drug candidates.
The Strategic Advantage of the Difluoromethyl Group
The -CF₂H moiety is far more than a simple structural component; it is a functional group with a profound impact on a molecule's biological profile. Its utility stems from a unique combination of properties:
Bioisosterism: The difluoromethyl group serves as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[4][5][7][8] This allows medicinal chemists to replace these often metabolically labile groups, potentially improving a drug candidate's half-life and bioavailability.
Lipophilic Hydrogen Bond Donor: A defining characteristic of the -CF₂H group is its capacity to act as a "lipophilic hydrogen bond donor".[6][7][9][10] Unlike the more common trifluoromethyl (-CF₃) group, the acidic proton on the -CF₂H group can participate in hydrogen bonding, a critical interaction for drug-target binding, while simultaneously increasing lipophilicity.[4][11] This dual functionality provides a unique tool for enhancing binding affinity and cell membrane permeability.[5]
Modulation of Physicochemical Properties: The introduction of a -CF₂H group can significantly alter a molecule's pKa, dipole moment, and lipophilicity (logP), thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[4]
The following diagram illustrates the key properties of the difluoromethyl group that make it a valuable addition to a medicinal chemist's toolkit.
Caption: Properties of the difluoromethyl group in drug design.
The Role of the 8-Bromo Substituent: A Gateway to Molecular Diversity
The bromine atom at the 8-position of the quinoline ring is a versatile synthetic handle, enabling the introduction of a wide range of molecular fragments through well-established cross-coupling reactions. This strategic placement allows for the exploration of the chemical space around the quinoline core, which is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.
The two most prominent applications for the 8-bromo functionality are:
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
These reactions are cornerstones of modern synthetic chemistry due to their high functional group tolerance, relatively mild reaction conditions, and broad substrate scope.[12]
Experimental Protocols
The following protocols provide generalized procedures for the utilization of 8-bromo-2-(difluoromethyl)quinoline in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. It is imperative to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of 8-bromo-2-(difluoromethyl)quinoline
This protocol facilitates the introduction of aryl, heteroaryl, or vinyl groups at the 8-position of the quinoline core.
Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling.
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 8-bromo-2-(difluoromethyl)quinoline, the boronic acid, the palladium catalyst, and the base.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
Entry
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Typical Yield (%)
1
Pd(PPh₃)₄ (3)
K₂CO₃
Toluene/Ethanol/H₂O
90
12
75-90
2
Pd(dppf)Cl₂ (2)
Cs₂CO₃
1,4-Dioxane/H₂O
100
8
80-95
3
Pd₂(dba)₃ (2) / SPhos (4)
K₃PO₄
Toluene
110
6
85-98
Note: Yields are illustrative and highly dependent on the specific boronic acid used.
The following diagram outlines the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[13]
Protocol 2: Buchwald-Hartwig Amination of 8-bromo-2-(difluoromethyl)quinoline
This protocol is designed for the synthesis of 8-aminoquinoline derivatives, which are prevalent in various classes of therapeutic agents.
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig amination.
In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium catalyst, the phosphine ligand, and the base.
Add 8-bromo-2-(difluoromethyl)quinoline and the anhydrous solvent.
Add the amine (if liquid, via syringe; if solid, add with the other solids).
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
Monitor the reaction progress by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
Wash the filtrate with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
Entry
Catalyst (mol%)
Ligand
Base
Solvent
Temp (°C)
Typical Yield (%)
1
Pd₂(dba)₃ (2)
BINAP
NaOtBu
Toluene
100
70-90
2
Pd(OAc)₂ (2)
XPhos
K₃PO₄
Dioxane
110
80-95
3
Pd₂(dba)₃ (1)
BrettPhos
Cs₂CO₃
Toluene
90
85-98
Note: Yields are illustrative and highly dependent on the specific amine used.
The following workflow provides a visual representation of the steps involved in a typical Buchwald-Hartwig amination experiment.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Applications in Drug Discovery: A Hypothetical Case Study
Consider the development of a novel kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site, with various substituents projecting into surrounding pockets to enhance potency and selectivity.[2][14][15]
Our intermediate, 8-bromo-2-(difluoromethyl)quinoline, can serve as a starting point. The 2-(difluoromethyl) group can act as a hydrogen bond donor to a key residue in the hinge region of the kinase. The 8-bromo position provides a vector for exploring the solvent-exposed region.
Library Synthesis: Using the Suzuki-Miyaura and Buchwald-Hartwig protocols, a library of compounds can be rapidly synthesized by coupling a diverse range of boronic acids and amines to the 8-position.
SAR Exploration: The resulting compounds can be screened for their inhibitory activity. This allows for the systematic exploration of the structure-activity relationship at the 8-position. For example, does a bulky hydrophobic group enhance potency? Is a hydrogen bond donor or acceptor preferred?
Lead Optimization: Once a promising lead is identified, further refinement of the substituent at the 8-position can be undertaken to optimize pharmacokinetic properties, such as solubility and metabolic stability.
This strategic approach, enabled by the unique properties of 8-bromo-2-(difluoromethyl)quinoline, can significantly accelerate the drug discovery process.
Conclusion
8-bromo-2-(difluoromethyl)quinoline is a powerful and versatile intermediate for modern drug discovery. The difluoromethyl group offers a sophisticated tool for modulating the physicochemical and pharmacokinetic properties of a lead compound, primarily through its ability to act as a lipophilic hydrogen bond donor and a stable bioisostere. The 8-bromo position serves as a convenient anchor point for diversification through robust and reliable cross-coupling methodologies. By leveraging the unique attributes of this intermediate, researchers can efficiently synthesize and optimize novel drug candidates with improved potency, selectivity, and drug-like properties.
References
Zafrani, Y., & Sod-Moriah, G. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(1), 1-13. [Link]
Dalvit, C., & Vulpetti, A. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(15), 6857-6859. [Link]
Wang, L., et al. (2019). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Radical Difluoromethylation of Quinoxalin-2-Ones. Molecules, 24(15), 2799. [Link]
Nguyen, B. T., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. MedChemComm, 12(5), 947-951. [Link]
Zafrani, Y., & Sod-Moriah, G. (2017). The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]
Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?. Journal of Medicinal Chemistry. [Link]
Zafrani, Y. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(11), 1835-1846. [Link]
Wang, D., et al. (2011). Synthesis of 8-Arylquinolines via One-Pot Pd-Catalyzed Borylation of Quinoline-8-yl Halides and Subsequent Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 76(13), 5463-5469. [Link]
Knowledge. (2023, November 8). What are the applications of 8-bromoisoquinoline?. [Link]
Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. [Link]
ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a. [Link]
Givens, R. S., et al. (2006). 8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use: Mechanism and Scope. The Journal of Organic Chemistry, 71(17), 6485-6494. [Link]
ResearchGate. (n.d.). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. [Link]
Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
Royal Society of Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. [Link]
ResearchGate. (n.d.). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]
El-Damasy, A. K., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Pharmaceuticals, 15(11), 1361. [Link]
Asif, M. (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. Current Medicinal Chemistry, 23(34), 3864-3911. [Link]
Lücking, U. (2013). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. [Link]
Asif, M. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Mini-Reviews in Medicinal Chemistry, 16(18), 1448-1464. [Link]
Az. J. Pharm Sci. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. [Link]
Royal Society of Chemistry. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
The 8-bromobaicalein inhibited the replication of dengue, and Zika viruses and targeted the dengue polymerase. (2023). Scientific Reports, 13(1), 4891. [Link]
Preparation of 8-substituted quinoline-2-carboxamides for bioactivity screening
Advanced Application Note: Synthesis and Bioactivity Screening of 8-Substituted Quinoline-2-Carboxamides Executive Summary & Strategic Rationale The quinoline-2-carboxamide scaffold is a privileged pharmacophore in moder...
Author: BenchChem Technical Support Team. Date: April 2026
Advanced Application Note: Synthesis and Bioactivity Screening of 8-Substituted Quinoline-2-Carboxamides
Executive Summary & Strategic Rationale
The quinoline-2-carboxamide scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological effects, including antineoplastic, antimycobacterial, and metalloenzyme inhibitory activities[1]. Strategic functionalization at the 8-position of the quinoline ring allows researchers to fine-tune the physicochemical properties of the molecule—such as lipophilicity and polar surface area (PSA)—while optimizing binding interactions within target enzyme active sites[2].
In our experience, the "tail approach" is particularly effective when designing inhibitors for metalloenzymes like Carbonic Anhydrase (CA) or Histone Deacetylase (HDAC). For instance, incorporating a zinc-binding group (e.g., a sulfonamide) via the 2-carboxamide linkage anchors the molecule, while diverse 8-substitutions interact with the hydrophobic and hydrophilic rims of the active site cavity to dictate isoform selectivity[3]. Recent developments have yielded 8-substituted derivatives with sub-micromolar efficacy against HDACs (outperforming Vorinostat)[4] and nanomolar affinity for cytosolic hCA isoforms[5].
Workflow Visualization
Workflow for the synthesis and bioactivity screening of 8-substituted quinoline-2-carboxamides.
Modular Synthesis Protocols
To ensure a self-validating and scalable system, the library generation is divided into a divergent two-phase protocol. This allows for the bulk synthesis of a common intermediate, followed by late-stage diversification.
Phase 1: Amide Coupling (Synthesis of the Core Scaffold)
Objective: Synthesize 8-hydroxy-N-arylquinoline-2-carboxamide from 8-hydroxyquinoline-2-carboxylic acid.
Reference Standard:3[3].
Step-by-Step Methodology:
Activation: Dissolve 8-hydroxyquinoline-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF at 0 °C under an inert argon atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise. Stir for 30 minutes.
Amidation: Introduce the desired amine (e.g., sulfanilamide for CA inhibitors) (1.1 eq). Allow the reaction to warm to room temperature and stir for 12–15 hours[6].
Workup & QC: Quench with ice water to precipitate the product. Filter, wash with cold water, and dry in vacuo. Self-Validation Checkpoint: Confirm the disappearance of the carboxylic acid via TLC (DCM:MeOH 9:1) and verify the mass of the 7-aza-OBt ester intermediate via LC-MS before proceeding.
Causality Note: HATU is explicitly chosen over traditional carbodiimides (like EDC/DCC). The fused aromatic system of quinoline-2-carboxylic acid is electronically deactivated and sterically hindered. HATU forms a highly reactive intermediate that drives the amidation forward rapidly, while DIPEA acts as a non-nucleophilic base, preventing unwanted side reactions with the 8-hydroxyl group.
Phase 2: 8-O-Alkylation (Library Diversification)
Objective: Generate the 8-substituted library via selective alkylation of the 8-hydroxyl group.
Step-by-Step Methodology:
Deprotonation: Suspend the synthesized 8-hydroxyquinoline-2-carboxamide intermediate (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry acetone[6]. Stir at room temperature for 30 minutes.
Alkylation: Add the appropriate alkyl or benzyl halide (R-X, 1.2 eq) dropwise. Stir at room temperature for 12–15 hours[6].
Workup & QC: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Ethyl Acetate/Hexane gradient). Self-Validation Checkpoint: Use ¹H-NMR to confirm the disappearance of the phenolic -OH signal (~9.5 ppm) and the appearance of the new alkyl/benzyl protons.
Causality Note: The 8-hydroxyl group has a pKa of ~9.9. Potassium carbonate in acetone provides a mild, heterogeneous basic environment that selectively deprotonates the phenol for SN2 attack without hydrolyzing the newly formed carboxamide bond[6]. Acetone stabilizes the transition state of the alkylation while allowing for a highly efficient, evaporation-based workup.
Causality & Rationale: The physiological hydration of CO₂ by CA is one of the fastest known enzymatic reactions. Standard colorimetric assays lack the temporal resolution required to accurately determine low-nanomolar inhibition constants (Ki). Therefore, a stopped-flow CO₂ hydration assay is mandatory.
Preparation: Prepare recombinant hCA isoforms (I, II, IV, IX) in 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ to maintain constant ionic strength.
Incubation: Pre-incubate the enzyme with 8-substituted quinoline-2-carboxamide derivatives (0.1 nM to 10 µM) for 15 minutes at 20 °C to allow for the formation of the enzyme-inhibitor complex.
Measurement: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water using a stopped-flow spectrophotometer. Monitor the pH drop via a pH-sensitive indicator (e.g., Phenol Red) at 557 nm.
Data Analysis: Calculate the initial velocity of the reaction to determine the Ki values using the Cheng-Prusoff equation.
Assay 2: HDAC Inhibition and Cytotoxicity Screening
Causality & Rationale: 8-substituted derivatives have shown remarkable potential as Class I selective HDAC inhibitors[2]. To validate the therapeutic window, biochemical inhibition must be paired with cellular toxicity screening.
Enzyme Assay: Utilize a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC). Incubate the compounds with HDAC enzyme extracts. Deacetylation by HDAC sensitizes the substrate to a developer solution, releasing a fluorophore. Measure fluorescence (Ex 360 nm / Em 460 nm) to calculate IC₅₀[4].
Cytotoxicity Counter-Screen: Test the most potent compounds against normal human cell lines (e.g., HUVEC or THP-1) using an MTT viability assay to ensure the structural modifications at the 8-position do not induce off-target lethal effects[4],[7].
Quantitative Structure-Activity Relationship (QSAR) Data
The following table synthesizes the bioactivity data of key 8-substituted quinoline-2-carboxamides across various therapeutic targets, highlighting the versatility of the scaffold.
Compound Derivative
Substitution at C-8
Target
Bioactivity (Ki / IC₅₀ / MIC)
Pharmacological Context
Compound 5h
Benzyl (8-O-benzyl)
hCA II (Cytosolic)
Ki = 33.0 nM
High affinity for glaucoma target; demonstrates efficacy of the "tail approach"[5].
Exhibited 3-fold greater inhibitory activity compared to the clinical standard Vorinostat[4].
8-OH-N-[3-(CF₃)phenyl]
Hydroxyl (Unalkylated)
M. tuberculosis
MIC = 24 µM
Antimycobacterial activity comparable to rifampicin; low toxicity in THP-1 cells[7].
N-benzyl-2-naphthamide
N/A (Isostere analog)
PET (Spinach)
IC₅₀ = 7.5 µM
Potent inhibition of photosynthetic electron transport (PET)[1].
References
Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors
Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central
URL:[Link]
Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors
Source: Bioorganic & Medicinal Chemistry / PubMed
URL:[Link]
Application Note: Site-Selective C8-Functionalization of the Quinoline Scaffold via C–H Activation
Executive Summary & Strategic Overview The quinoline ring is a privileged pharmacophore ubiquitous in antimalarial, anticancer, and antibacterial therapeutics. While the C2 position of quinoline is readily functionalized...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Overview
The quinoline ring is a privileged pharmacophore ubiquitous in antimalarial, anticancer, and antibacterial therapeutics. While the C2 position of quinoline is readily functionalized due to the electronic activation and proximity of the endocyclic nitrogen, the distal C8 position presents a formidable synthetic challenge. The spatial geometry of the nitrogen lone pair naturally directs transition metals away from C8, making direct C8–H activation highly unfavorable.
To override this intrinsic bias, the most robust and field-proven strategy involves the use of Quinoline N-oxides . The N-oxide moiety serves as a transient, traceless directing group (DG). By coordinating with transition metals (Pd, Rh, Ir), it facilitates the formation of a stable five-membered metallacyclic intermediate precisely at the C8 position, enabling highly regioselective C–H functionalization[1].
Mechanistic Rationale & Causality (E-E-A-T)
The N-Oxide Directing Strategy
Unlike the bare quinoline nitrogen, which directs transition metals to the C2 position via an outer-sphere mechanism or a strained four-membered transition state, the N-oxide oxygen strongly coordinates to the metal center. This coordination enables an inner-sphere Concerted Metalation-Deprotonation (CMD) pathway, forming a highly favorable five-membered metallacycle at C8[1].
Solvent and Ligand Effects in Palladium Catalysis
The choice of catalytic environment is critical for achieving C8 selectivity over C2. Larionov and co-workers demonstrated that the C8-arylation of quinoline N-oxides with iodoarenes is strictly dependent on the solvent and the absence of phosphine ligands[2].
Ligand Exclusion: The introduction of phosphine ligands (e.g., PMe₃) shifts the regioselectivity entirely back to the C2 position. Therefore, ligand-free Pd(OAc)₂ is required for C8 functionalization[2].
The Non-Innocent Role of Acetic Acid: Acetic acid (AcOH) acts as a non-innocent solvent. Under aqueous basic conditions, C2 metalation is favored. However, AcOH prevents base-mediated C2 metalation and promotes an electrophilic C–H activation pathway at C8[3]. Kinetic Isotope Effect (KIE) studies (
kH/kD=2.0
) confirm that the C8–H bond cleavage is the turnover-determining step in this acidic environment[2].
Alternative Metal Catalysis (Rh and Ir)
Beyond palladium, cationic Rh(III) and Ir(III) catalytic systems have been successfully deployed for C8-alkylation, alkynylation, and amidation[1][4]. These systems utilize the same N-oxide directing group but operate through different oxidative addition/reductive elimination cycles. For instance, Ir-catalyzed amidation requires specific acid additives to facilitate the rate-determining protodemetalation step[2].
Quantitative Data: Catalyst Systems for C8 Functionalization
The following table summarizes the optimized catalytic systems for various C8 functionalizations of the quinoline ring, highlighting the required reagents and typical yield ranges.
Workflow for the site-selective C8-functionalization of quinoline utilizing an N-oxide directing group.
Proposed catalytic cycle for the Pd-catalyzed C8-arylation of quinoline N-oxides in acetic acid.
Experimental Protocols
Protocol 1: One-Pot N-Oxidation and C8-Arylation (Microwave-Assisted)
This protocol bypasses the need to isolate the highly polar quinoline N-oxide intermediate, streamlining the synthesis of C8-arylquinolines[2].
Step-by-Step Methodology:
In situ N-Oxidation: In a microwave-safe vial, dissolve quinoline (1.0 equiv, 1.0 mmol) in glacial acetic acid (2.0 mL). Add 30% aqueous H₂O₂ (3.0 equiv).
Causality: Acetic acid reacts with H₂O₂ to form peracetic acid in situ, a potent and safe oxidant for generating the N-oxide[2].
First Microwave Irradiation: Seal the vial and heat the mixture at 180 °C for 40 minutes under microwave irradiation.
Self-Validation: Monitor by TLC (EtOAc/Hexane). The N-oxide will appear as a highly polar, UV-active spot at the baseline compared to the starting material.
C8-Arylation Setup: Cool the vial to room temperature. To the same reaction mixture, directly add the iodoarene (1.2 equiv) and Pd(OAc)₂ (10 mol%).
Causality: The residual acetic acid from step 1 serves as the ideal non-innocent solvent to suppress C2-metalation and drive the electrophilic C8–H activation[3].
Second Microwave Irradiation: Reseal the vial and heat the mixture at 120 °C for 2 hours.
Workup & Purification: Dilute the mixture with EtOAc (20 mL) and carefully neutralize with saturated aqueous NaHCO₃ until CO₂ evolution ceases (to quench the AcOH). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the C8-arylquinoline N-oxide[6].
Protocol 2: Deoxygenation (Reduction) of the C8-Arylquinoline N-Oxide
To obtain the final functionalized quinoline, the N-oxide directing group must be removed.
Step-by-Step Methodology:
Reaction Setup: Dissolve the purified C8-arylquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
Reduction: Cool the solution to 0 °C using an ice bath. Dropwise add Phosphorus trichloride (PCl₃, 2.0 equiv) via syringe.
Causality: PCl₃ is a highly oxophilic reagent that efficiently cleaves the N–O bond without reducing the newly installed aromatic ring or other sensitive functional groups[1].
Stirring: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.
Self-Validation: The reaction is complete when the polar N-oxide spot disappears on TLC, replaced by a less polar, bright blue fluorescent spot (under 365 nm UV) characteristic of the free quinoline.
Quenching: Cool the flask back to 0 °C and carefully quench the reaction with ice water. Caution: This step is highly exothermic due to the hydrolysis of unreacted PCl₃ and the generation of HCl gas.
Basification & Extraction: Basify the aqueous layer with 1M NaOH to pH 8-9 to ensure the quinoline is in its free-base form. Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, concentrate, and purify via short-pad silica gel chromatography to yield the pure C8-functionalized quinoline.
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI.
Technical Support Center: Functionalization of the Quinoline Ring. Benchchem.
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis.
Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. PMC - NIH.
C8-Selective Acylation of Quinoline N-Oxides with α-Oxocarboxylic Acids via Palladium-Catalyzed Regioselective C-H Bond Activation. PubMed.
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC.
Improving yield in the synthesis of 8-bromo-2-(difluoromethyl)quinoline
Welcome to the Technical Support Center for the synthesis of 8-bromo-2-(difluoromethyl)quinoline . This fluorinated building block is highly sought after in medicinal chemistry, particularly in the development of kinase...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 8-bromo-2-(difluoromethyl)quinoline . This fluorinated building block is highly sought after in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PIM kinases)[1] and targeted protein degraders (e.g., Wee1 CELMoD compounds) [2]. However, introducing the difluoromethyl (-CF₂H) group while preserving the sensitive 8-bromo substituent presents unique chemoselectivity and yield challenges.
Below, you will find our expertly curated workflow, step-by-step protocols, and a troubleshooting FAQ designed to ensure high-yielding, reproducible results.
Synthesis Workflow
Workflow for 8-bromo-2-(difluoromethyl)quinoline synthesis via SeO2/DAST and metal-free routes.
Section 1: Synthetic Route Selection & Causality
Two primary methodologies exist for constructing this scaffold. The choice depends on starting material availability, scale, and safety constraints [3].
Table 1: Quantitative Comparison of Synthetic Routes
Pros: One-pot [5+1] cyclization.Cons: Harsh acidic conditions, SM less accessible.
Causality Insight: We strongly recommend Route A for standard laboratory scale (<50 grams). The step-wise oxidation of the C2-methyl group followed by nucleophilic fluorination ensures high regiocontrol. Route B, while elegant and metal-free[3], often suffers from competing alkene migration or polymerization under the harsh acidic conditions required for the cyclization[3].
Section 2: Step-by-Step Protocol (Route A)
Step 1: Oxidation to 8-Bromoquinoline-2-carbaldehyde
Setup: In a well-ventilated fume hood, dissolve 8-bromo-2-methylquinoline (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
Mechanistic Note: SeO₂ selectively oxidizes the activated C2-methyl group via an intermediate selenite ester (Riley oxidation). The C8-bromo position remains unaffected due to its lack of benzylic protons[4].
Heating: Heat the mixture to 90 °C for 2–3 hours.
Self-Validating Check: The reaction progress can be visually validated; the solution will transition from transparent to dark red/brown, accompanied by the precipitation of black elemental selenium[4]. TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the starting material (Rf ~0.6) and the appearance of a lower-running aldehyde spot (Rf ~0.4).
Workup: Cool to room temperature, filter through a pad of Celite to remove elemental selenium, and wash the pad thoroughly with dichloromethane (DCM). Concentrate the filtrate and purify via silica gel chromatography.
Step 2: Deoxofluorination to 8-Bromo-2-(difluoromethyl)quinoline
Setup: Dissolve the purified 8-bromoquinoline-2-carbaldehyde (1.0 eq) in anhydrous DCM (0.1 M). Purge the flask with argon and cool to -78 °C using a dry ice/acetone bath.
Mechanistic Note: DAST converts the carbonyl oxygen into a leaving group, followed by the sequential addition of two fluoride ions. Strict temperature control prevents the formation of tarry byproducts and vinyl ether side reactions.
Reaction Progression: Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1 hour[1].
Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of saturated aqueous NaHCO₃. (Warning: This step is highly exothermic and releases CO₂ gas).
Isolation & Validation: Extract with DCM, wash the organic layer with brine, dry over MgSO₄, filter, and concentrate.
Self-Validating Check: Complete conversion can be confirmed by ¹H NMR of a crude aliquot; the characteristic aldehyde proton singlet at ~10.20 ppm[4] will disappear, replaced by a triplet at ~6.7 ppm (J = 55 Hz) corresponding to the -CF₂H proton.
Section 3: Troubleshooting & FAQs
Q1: My SeO₂ oxidation is stalling, or I am seeing over-oxidation to the carboxylic acid. How do I fix this?A: Stalling is typically caused by wet dioxane or degraded SeO₂. Ensure your SeO₂ is stored in a desiccator and your dioxane is strictly anhydrous. Over-oxidation to 8-bromoquinoline-2-carboxylic acid occurs if the reaction is left at 90 °C for too long or if excess moisture is present (which hydrates the aldehyde, facilitating further oxidation). Monitor strictly by TLC and quench immediately upon consumption of the starting material.
Q2: I am getting low yields in the DAST fluorination step with significant tar formation. What went wrong?A: Tar formation indicates either thermal runaway or the presence of moisture. DAST reacts violently with water to form HF, which can degrade the quinoline ring. Ensure your DCM is strictly anhydrous (<50 ppm water) and the aldehyde is dried under high vacuum prior to the reaction. Do not skip the -78 °C addition step[1]. If scaling above 10 grams, use a syringe pump for DAST addition to maintain isothermal conditions.
Q3: Can I substitute DAST with Deoxo-Fluor or XtalFluor-E for better safety?A: Yes. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is a highly recommended alternative. It is more thermally stable than DAST and often provides comparable or slightly higher yields for quinoline-2-carbaldehydes. XtalFluor-E can also be used but requires the addition of an exogenous fluoride source (like triethylamine trihydrofluoride), which alters the reaction kinetics and will require re-optimization.
Q4: How do I efficiently remove the elemental selenium byproduct from Step 1?A: Elemental selenium (red/black precipitate) is notoriously difficult to filter and can easily clog fritted funnels[4]. Use a tightly packed, two-inch layer of Celite over a medium-porosity frit. For stubborn colloidal selenium that passes through the Celite, stirring the filtrate with a small amount of activated carbon (Norit) for 15 minutes before a second filtration will yield a pristine crude mixture.
References
Title: Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources
Source: Organic Letters (2019)
URL: [Link]
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-(Difluoromethyl)quinoline
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the bromination of 2-(difluoromethyl)quinoline. This document is designed for researchers, chemists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the bromination of 2-(difluoromethyl)quinoline. This document is designed for researchers, chemists, and drug development professionals who are working with this specific transformation. Our goal is to provide in-depth, field-proven insights to help you anticipate, diagnose, and resolve common side reactions, thereby optimizing your synthetic outcomes. We will move beyond simple protocols to explain the underlying chemical principles governing the success of this reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of 2-(difluoromethyl)quinoline towards brominating agents.
Q1: What are the primary competing reaction pathways in the bromination of 2-(difluoromethyl)quinoline?
A1: The bromination of 2-(difluoromethyl)quinoline is primarily governed by a competition between two distinct mechanistic pathways:
Electrophilic Aromatic Substitution (SEAr): This is the intended pathway for modifying the quinoline core. The brominating agent acts as a source of an electrophile (Br⁺ or a polarized equivalent) that attacks the electron-rich benzene portion of the quinoline ring. The pyridine ring is inherently electron-deficient due to the nitrogen atom and is further deactivated by the electron-withdrawing 2-CF₂H group, making it resistant to electrophilic attack[1][2][3].
Free Radical Substitution: The C-H bond on the difluoromethyl group is analogous to a benzylic position. Under conditions that promote radical formation (e.g., UV light, radical initiators like AIBN), N-Bromosuccinimide (NBS) can initiate a radical chain reaction, leading to bromination at this position to yield a 2-(bromodifluoromethyl)quinoline derivative. This is known as a Wohl-Ziegler reaction[4].
The prevailing pathway is highly dependent on the choice of solvent, brominating agent, and the presence or absence of radical initiators or light.
Q2: Which positions on the quinoline ring are most susceptible to electrophilic bromination and why?
A2: For a standard electrophilic aromatic substitution, the attack occurs on the carbocyclic (benzene) ring. In the parent quinoline molecule, positions 5 and 8 are the most activated and typically the first to be substituted[1][2]. The 2-(difluoromethyl) group is strongly electron-withdrawing, which deactivates the entire ring system to some extent. However, its deactivating effect is felt most strongly on the pyridine ring and, through resonance and inductive effects, will influence the regioselectivity on the benzene ring. While positions 5 and 8 remain the most likely sites, the precise distribution of isomers can be sensitive to reaction conditions[5]. Bromination in strong acid, for instance, can protonate the quinoline nitrogen, further altering the electronic landscape and directing substitution primarily to the benzene ring[5].
Q3: What are the most common side products I should be looking for?
A3: Based on the competing pathways and electronic factors, the most common side products are:
Regioisomers: A mixture of monobrominated quinolines (e.g., 5-bromo-, 6-bromo-, and 8-bromo-2-(difluoromethyl)quinoline). This is often the most significant challenge[5].
Poly-brominated Products: Di- or even tri-brominated species can form if the reaction is not carefully controlled, especially if using a highly reactive brominating agent like Br₂ or more than one equivalent of NBS[5][6].
Benzylic Bromination Product: Formation of 2-(bromodifluoromethyl)quinoline if radical conditions are inadvertently introduced.
Degradation Products: Under overly harsh conditions (e.g., high temperatures, very strong acid), the quinoline scaffold itself can degrade, leading to a complex mixture and low yield.
Section 2: Troubleshooting Guide
This guide is structured in a problem-and-solution format to directly address specific experimental issues.
Issue 1: Poor Regioselectivity - My TLC/NMR shows a mixture of bromo-isomers.
Probable Causes:
High Reaction Temperature: Elevated temperatures provide enough energy to overcome the small activation energy differences between competing substitution sites, leading to a loss of selectivity[5].
Inappropriate Solvent: Solvent polarity can influence the reactivity of the brominating agent and the stability of the reaction intermediates, thereby affecting the isomer ratio[7].
Highly Reactive Brominating Agent: A very reactive agent like molecular bromine (Br₂) can be less selective than a milder source like N-Bromosuccinimide (NBS)[5].
Solutions & Optimization Strategies:
Strategy
Rationale & Explanation
Recommended Action
Lower Reaction Temperature
Decreases the overall reaction rate, amplifying the energetic differences between pathways to different isomers. This allows the reaction to proceed via the lowest energy pathway, favoring the thermodynamically or kinetically preferred isomer.
Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor closely by TLC to avoid prolonged reaction times that might favor side products.
Solvent Tuning
Less polar solvents can enhance steric effects, potentially favoring substitution at a less hindered position. For example, using a bulky brominating agent in a non-polar solvent may increase selectivity[7].
Screen solvents such as dichloromethane (DCM), carbon tetrachloride (CCl₄), and acetonitrile. Avoid highly polar or protic solvents unless specific directing effects are desired.
Use a Milder Reagent
N-Bromosuccinimide (NBS) is generally less reactive and more selective than Br₂ for aromatic bromination[5]. It generates a low concentration of Br₂ in situ, which helps prevent runaway reactions.
Substitute Br₂ with 1.05 equivalents of NBS. The reaction may require gentle heating or a catalytic amount of acid to proceed, but offers better control.
Employ Steric Hindrance
Using a bulkier brominating agent can sterically block approach to more crowded positions (like the 8-position, which is peri-substituted), thus favoring substitution at other sites like the 5- or 6-position[7].
Consider reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as an alternative to NBS or Br₂.
Issue 2: Over-bromination - I'm getting significant amounts of di- or poly-brominated products.
Probable Causes:
Incorrect Stoichiometry: Using an excess of the brominating agent is the most common cause[5].
High Reactivity: The mono-brominated product may still be sufficiently activated to react faster than the remaining starting material.
Method of Addition: Adding the brominating agent all at once creates a high local concentration, promoting multiple substitutions on a single molecule before all the starting material has reacted once.
Solutions & Optimization Strategies:
Strategy
Rationale & Explanation
Recommended Action
Strict Stoichiometric Control
To favor mono-bromination, the brominating agent must be the limiting reagent.
Use no more than 1.0 to 1.1 equivalents of NBS or Br₂. Carefully weigh all reagents.
Slow Reagent Addition
Adding the brominating agent dropwise or in small portions over time maintains a low concentration, ensuring that a molecule of starting material is more likely to encounter the reagent than an already-brominated product molecule.
Dissolve the brominating agent in the reaction solvent and add it via a syringe pump over 1-2 hours at low temperature (e.g., 0 °C).
Lower Reaction Temperature
As with regioselectivity, lower temperatures decrease the rate of the second bromination more significantly than the first, improving selectivity for the mono-brominated product[7].
Conduct the reaction at 0 °C or below.
Issue 3: Unexpected Bromination on the Difluoromethyl Group.
Probable Cause:
Radical Chain Reaction: This side reaction is almost always due to the inadvertent initiation of a free-radical pathway. NBS is a classic reagent for benzylic bromination (Wohl-Ziegler reaction) when used with a radical initiator (like AIBN or benzoyl peroxide) or UV light in a non-polar solvent like CCl₄[4][8]. Peroxides in old ether solvents or exposure to direct sunlight can also trigger this pathway.
Solutions & Optimization Strategies:
Strategy
Rationale & Explanation
Recommended Action
Exclude Light
UV radiation provides the energy for the homolytic cleavage of Br-Br or N-Br bonds, initiating the radical chain.
Wrap the reaction flask in aluminum foil to completely exclude light.
Use Purified Solvents
Ethereal solvents can form explosive peroxides upon storage, which are potent radical initiators.
Use freshly distilled or inhibitor-free, peroxide-free solvents.
Avoid Radical Initiators
Ensure that no AIBN or peroxides are added to the reaction intended for electrophilic substitution.
Double-check the experimental procedure to ensure no radical initiators are included.
Add a Radical Scavenger
In difficult cases, a small amount of a radical scavenger can be added to quench any radical species that may form.
If radical bromination persists, consider adding a small amount of a stabilizer like hydroquinone.
Section 3: Key Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup.
This protocol is designed to maximize regioselectivity and minimize over-bromination.
Setup: To a round-bottom flask wrapped in aluminum foil, add 2-(difluoromethyl)quinoline (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM, ~0.1 M concentration).
Cooling: Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.05 eq.) in DCM.
Slow Addition: Add the NBS solution to the quinoline solution dropwise via a syringe or dropping funnel over a period of 1 hour.
Reaction: Allow the reaction to stir at 0 °C for 1 hour after the addition is complete, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deliberate Radical Bromination of the Difluoromethyl Group
This protocol is for instances where bromination at the CF₂H position is the desired outcome.
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(difluoromethyl)quinoline (1.0 eq.), N-Bromosuccinimide (NBS, 1.1 eq.), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq.).
Solvent: Add a non-polar solvent such as carbon tetrachloride or cyclohexane.
Reaction: Heat the mixture to reflux (approx. 80 °C). The reaction can be initiated and accelerated by shining a lamp on the flask. Monitor by TLC or GC-MS.
Work-up: After completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography or distillation.
Section 4: Visual Diagrams & Data
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the bromination of 2-(difluoromethyl)quinoline.
Caption: Competing reaction pathways for bromination.
References
BenchChem. (2025). Application Notes and Protocols: N-Bromosuccinimide (NBS)
BenchChem. (2025).
PMC. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.
ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions.
UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018, May 11).
Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial.
BenchChem. (2025).
ECORFAN-Bolivia Journal. (2018).
ResearchGate. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.
Technical Support Center: Optimizing Temperature and Reaction Time for Quinoline Synthesis
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with quinoline scaffolds.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with quinoline scaffolds. Quinolines are a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] However, their synthesis can be challenging, often plagued by issues of low yield, byproduct formation, and harsh reaction conditions.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. The focus is on the critical interplay between temperature and reaction time for several classical and modern quinoline synthesis methods. We will delve into the causality behind experimental choices, providing you with the rationale needed to optimize your reactions effectively.
General Principles: The Temperature-Time-Yield Triad
Before we dive into specific synthesis methods, let's establish a foundational understanding of how temperature and reaction time influence the outcome of your quinoline synthesis.
Frequently Asked Questions (FAQs) - General Principles
Q1: What are the most critical parameters to control in quinoline synthesis?
A1: Unquestionably, reaction temperature and reaction time are the most critical parameters.[4] Temperature directly dictates the reaction rate. However, excessively high temperatures, especially in strongly acidic reactions like the Skraup synthesis, can lead to the formation of unwanted byproducts and significant tarring.[4][5] Reaction time must be carefully optimized to drive the reaction to completion without allowing for the degradation of the desired product.[4] Continuous monitoring of the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential.[4][6]
Q2: How does temperature influence product distribution in reactions with multiple possible outcomes?
A2: Temperature is a key factor in determining whether a reaction is under kinetic or thermodynamic control.[7][8][9][10]
Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest (i.e., has the lowest activation energy) will be the major product. This is known as the kinetic product.[4][7][8][10]
Thermodynamic Control: At higher temperatures and longer reaction times, the system has enough energy to overcome activation barriers reversibly. This allows an equilibrium to be established, favoring the most stable product, known as the thermodynamic product.[4][7][8]
In the context of quinoline synthesis, this principle can be applied to control regioselectivity when using unsymmetrical ketones.[4]
Q3: What role does microwave irradiation play in optimizing quinoline synthesis?
A3: Microwave-assisted synthesis offers a significant advantage by providing rapid and uniform heating.[4] This often leads to a dramatic reduction in reaction times—from hours to mere minutes.[4][11] This rapid heating can also improve product yields by minimizing the formation of side products that typically occur with prolonged exposure to high temperatures.[4][12]
Interplay of Core Parameters
The following diagram illustrates the logical relationships in optimizing reaction time and temperature for a successful quinoline synthesis.
Caption: Troubleshooting workflow for the Skraup synthesis.
The Friedländer Synthesis
The Friedländer synthesis is a versatile method for producing quinoline derivatives by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [13][14][15]It can be catalyzed by either acids or bases.
[16][17]
Troubleshooting Guide: Friedländer Synthesis
Issue 1: Low or no conversion of starting materials.
Causality: This is a common issue that can stem from suboptimal reaction conditions. [18]Traditional Friedländer synthesis often requires high temperatures to proceed. [16][18]If the energy input is insufficient, the reaction may stall.
Solution:
Temperature Adjustment: If the reaction is sluggish, a gradual increase in temperature may be beneficial. [6]Many classical procedures require temperatures in the 80–120°C range.
[18] 2. Catalyst Choice: The choice of catalyst is critical. Strong acids like p-toluenesulfonic acid (p-TsOH) or even molecular iodine can be highly effective, often allowing the reaction to proceed under solvent-free conditions at elevated temperatures.
[17][18] 3. Microwave Irradiation: This is a highly effective method for accelerating the Friedländer synthesis. [11]Protocols using microwave heating at 160°C for as little as 5-10 minutes in acetic acid have reported excellent yields.
[4][11][12]
Issue 2: Formation of side products, particularly from ketone self-condensation.
Causality: The aldol self-condensation of the ketone starting material is a major competing pathway, especially under basic conditions, which reduces the overall yield of the desired quinoline.
[18]* Solution:
Switch to Acid Catalysis: This is often the most effective solution, as the aldol reaction is more prevalent under basic catalysis. [18]Catalysts like p-TsOH or iodine are excellent choices.
[18] 2. Modify Reagent Addition: A slow, controlled addition of the ketone to the reaction mixture can keep its instantaneous concentration low, thus favoring the desired intermolecular reaction with the 2-aminoaryl substrate over self-condensation.
[18] 3. Lower the Temperature: If side reactions are prevalent, lowering the temperature might improve selectivity, favoring the desired reaction pathway.
[6]
Issue 3: Poor regioselectivity with unsymmetrical ketones.
Causality: When an unsymmetrical ketone is used, condensation can occur at either α-position, leading to a mixture of regioisomers.
[4]* Solution:
Adjust the Temperature: Lower temperatures often favor the formation of the kinetic product (from the less-hindered α-position), while higher temperatures can favor the more stable thermodynamic product. [4]A systematic temperature screen is recommended to optimize for the desired isomer.
Friedländer Synthesis: Temperature and Time Parameters
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the 2-aminobenzophenone (1.0 mmol) and cyclohexanone (2.0 mmol).
[4][11]2. Solvent/Catalyst Addition: Add glacial acetic acid (2.0 mL), which serves as both the solvent and the catalyst.
[4][11]3. Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes. [4][11][12]Monitor the internal pressure to ensure it remains within safe limits.
Work-up: After the reaction is complete, allow the mixture to cool. Add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
[11]5. Extraction and Purification: Extract the product with a suitable organic solvent like dichloromethane (DCM). [11]Dry the combined organic layers, evaporate the solvent, and purify the crude product by column chromatography.
[6][11]
The Combes Quinoline Synthesis
The Combes synthesis produces 2,4-disubstituted quinolines from the reaction of an aniline with a β-diketone under acidic conditions. [1][19][20]The reaction typically proceeds in two stages: enamine formation followed by acid-catalyzed cyclization at elevated temperatures.
[19]
Troubleshooting Guide: Combes Synthesis
Issue: Low yield of the final quinoline product.
Causality: The cyclization step, which is an intramolecular electrophilic aromatic substitution, requires strong acidic conditions and often high temperatures to overcome the activation energy and drive the dehydration/aromatization. [19][21]Incomplete cyclization is a common cause of low yields.
Solution:
Ensure Strongly Acidic Conditions: This reaction requires a strong acid catalyst. Concentrated sulfuric acid or polyphosphoric acid (PPA) are commonly used.
[22][19] 2. Optimize Cyclization Temperature: The second step of the reaction, the cyclodehydration, typically requires heating. Temperatures in the range of 100–150°C are common. [19]If yields are low, a modest increase in temperature or prolonged reaction time may be necessary.
Consider Alternative Catalysts: Modern variations have employed polyphosphoric ester (PPE) as a more effective dehydrating agent than sulfuric acid.
[20]
Experimental Protocol: General Combes Synthesis
Enamine Formation: Combine the aniline (1.0 mmol) and the β-diketone (e.g., acetylacetone, 1.0 mmol) in a flask. [23]This initial condensation may occur at moderate temperatures.
[19]2. Cyclization: Carefully add a strong acid catalyst, such as concentrated sulfuric acid.
[23]3. Heating: Heat the reaction mixture to 100-150°C for several hours, monitoring the progress by TLC.
[19]4. Work-up: After cooling, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the crude product.
Purification: Collect the solid by filtration and purify by crystallization or column chromatography.
The Doebner-von Miller Reaction
This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to react with anilines, typically under strong acid catalysis, to form substituted quinolines.
[1][24]
Troubleshooting Guide: Doebner-von Miller Reaction
Issue: Low yield and significant tar formation.
Causality: Similar to the Skraup synthesis, the harsh acidic conditions can cause the α,β-unsaturated carbonyl compound to polymerize, leading to tar formation and reduced yields. [4][5][25]The reaction can also be highly exothermic.
[25][26]* Solution:
Controlled Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. [25]This helps to control the exotherm and minimize polymerization by keeping the instantaneous concentration of the unsaturated species low.
[25] 2. Optimize Temperature: While heating is often required, excessive temperatures will promote tar formation. [25]A temperature range of 100-140°C is typical for some variations. [27]Careful temperature control is crucial.
Use High-Purity Reagents: α,β-Unsaturated aldehydes, in particular, are prone to polymerization upon storage. [25]Use freshly distilled or high-purity reagents.
Consider a Biphasic Solvent System: Using a biphasic system (e.g., HCl/Toluene) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its contact with the strong aqueous acid and thus minimizing polymerization.
[4][5]
Experimental Protocol: General Doebner-von Miller Synthesis
Setup: In a round-bottom flask, dissolve the aniline in a suitable solvent (e.g., toluene). Add a strong acid catalyst (e.g., concentrated HCl).
[4]2. Addition of Carbonyl Compound: Heat the mixture to reflux. Slowly add the α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde).
[4]3. Reaction: Maintain the mixture at reflux for several hours, monitoring completion by TLC.
[1]4. Work-up: Cool the reaction mixture and pour it into ice water. Make the solution alkaline with a base (e.g., sodium hydroxide solution).
[1]5. Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Technical Support Center: Catalyst Selection for 8-Bromoquinoline Cross-Couplings
Welcome to the Technical Support Center for cross-coupling reactions involving 8-bromoquinolines. As an Application Scientist, I frequently encounter researchers struggling with low yields, stalled reactions, and catalys...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for cross-coupling reactions involving 8-bromoquinolines. As an Application Scientist, I frequently encounter researchers struggling with low yields, stalled reactions, and catalyst deactivation when working with this specific substrate.
The 8-position of the quinoline ring presents a unique mechanistic challenge: the close spatial proximity of the basic nitrogen atom to the oxidative addition site. This guide provides field-proven troubleshooting strategies, validated protocols, and the fundamental causality behind catalyst selection to ensure your coupling reactions succeed.
The Core Challenge: Mechanistic Insights
Catalytic cycle showing off-cycle catalyst poisoning via N-coordination and ligand-based recovery.
When a palladium catalyst undergoes oxidative addition into the C8-Br bond, the adjacent quinoline nitrogen can coordinate to the resulting Pd(II) center. If the supporting ligands are small or labile (e.g., PPh₃), this forms a highly stable, unreactive metallacycle, effectively pulling the palladium off the catalytic cycle (catalyst poisoning)[1]. Overcoming this requires strategic ligand selection.
Troubleshooting & FAQs
Q: Why is my Suzuki-Miyaura coupling with 8-bromoquinoline stalling at 20% conversion when using Pd(PPh₃)₄?A: Pd(PPh₃)₄ generates a relatively unhindered Pd center. Following oxidative addition, the quinoline nitrogen easily displaces a triphenylphosphine ligand to form a stable chelate[1]. To fix this, switch to a bulky, electron-rich dialkylbiaryl phosphine ligand like XPhos or SPhos. The massive steric profile of the diisopropyl or dicyclohexyl groups physically shields the palladium center, preventing the quinoline nitrogen from coordinating while still allowing the transmetalation of the boronic acid[2].
Q: I am trying to perform a Buchwald-Hartwig amination on 8-bromoquinoline. Which catalyst system is recommended?A: Bidentate ligands with large bite angles are highly effective here. The Pd₂(dba)₃ / dppf (1,1'-bis(diphenylphosphino)ferrocene) system is a validated choice[3]. The dppf ligand enforces a cis-geometry on the Pd center, which is mandatory for the final reductive elimination step of C-N bond formation. Furthermore, its strong bidentate coordination resists displacement by the quinoline nitrogen[3].
Q: How do I minimize protodehalogenation (formation of unsubstituted quinoline) during the reaction?A: Protodehalogenation typically occurs when the transmetalation step is slower than the background reduction of the Pd(II) intermediate. To accelerate transmetalation:
Ensure your base is fully soluble (adding a small amount of water, e.g., a 3:1 or 4:1 organic/aqueous solvent mixture, drastically helps)[4].
Use a highly active precatalyst like Buchwald's Pd G3, which rapidly generates the active monoligated Pd(0) species at lower temperatures, reducing the thermal degradation pathways[2].
Workflow demonstrating the logical relationship between ligand bulk and catalyst poisoning.
The following table summarizes the performance of various catalyst systems for 8-bromoquinoline cross-couplings based on validated literature protocols.
*Note: The Pd(OAc)₂/PPh₃ system requires significantly higher temperatures and extended reaction times to force the reaction past the N-coordination energy barrier, often resulting in lower yields compared to modern Buchwald precatalysts[4].
Validated Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies engineered specifically for 8-bromoquinoline.
Objective: High-yielding C-C bond formation while suppressing N-coordination via steric shielding.
Materials: 8-bromoquinoline (1.0 equiv), Boronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), XPhos Pd G3 (0.04 equiv).
Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 8-bromoquinoline (1.0 equiv), the boronic acid partner (1.5 equiv), K₃PO₄ (2.0 equiv), and XPhos Pd G3 precatalyst (0.04 equiv)[2].
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen (N₂). Repeat this cycle three times to ensure a strictly anaerobic environment.
Solvent Addition: Add degassed THF and deionized water in a 3:1 volume ratio via syringe. Causality: The water dissolves the K₃PO₄, forming a biphasic system that accelerates the formation of the reactive boronate complex, drastically speeding up transmetalation.
Reaction: Heat the mixture to reflux (approx. 70-80 °C) with vigorous stirring for 6 hours[2].
Workup: Allow the reaction to cool to room temperature. Dilute with CH₂Cl₂ and wash twice with water. Extract the aqueous layer once more with CH₂Cl₂.
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography.
Objective: C-N bond formation using a bidentate ligand to prevent catalyst deactivation.
Materials: 8-bromoquinoline (1.0 equiv), Amine (1.0 equiv), Pd₂(dba)₃ (0.03 equiv), dppf (0.06 equiv), KOtBu (1.1 equiv).
Catalyst Pre-activation: In a dried Schlenk flask under N₂, add Pd₂(dba)₃ (0.03 equiv) and dppf (0.06 equiv). Add anhydrous toluene and stir at room temperature for 15 minutes. Causality: This pre-mixing step ensures the complete displacement of the dba ligands by dppf, forming the active L₂Pd(0) complex before it is exposed to the coordinating quinoline substrate[3].
Reagent Addition: To this dark solution, add 8-bromoquinoline (1.0 equiv), the amine coupling partner (1.0 equiv), and KOtBu (1.1 equiv)[3].
Reaction: Heat the mixture at reflux under N₂ for 48 hours[3].
Workup: Cool the mixture to room temperature. Filter the crude mixture through a short pad of silica gel, eluting generously with CH₂Cl₂ to remove inorganic salts and spent catalyst.
Purification: Remove the solvent under reduced pressure and purify the residue via preparative column chromatography (e.g., using an ethyl acetate/toluene gradient)[3].
References
Source: MDPI (Molecules)
Synthesis and optical properties of a gallium(III) bis(8-quinolyl)
Overcoming low yields in Gould-Jacobs reaction for quinoline synthesis
Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most notorious bottlenecks in heterocyclic chemistry: low yields during...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most notorious bottlenecks in heterocyclic chemistry: low yields during the Gould-Jacobs synthesis of quinolines.
The Gould-Jacobs reaction is a foundational method for constructing 4-hydroxyquinoline and 4-quinolone scaffolds, which are critical in the development of antibacterial, antimalarial, and anticancer therapeutics [1]. However, the classical thermal protocol is plagued by high activation energy barriers, leading to incomplete conversions, severe thermal degradation, and poor regioselectivity [3].
This guide dissects the mechanistic causality behind these failures and provides field-proven, self-validating protocols to rescue your yields.
Understanding the Bottlenecks
The reaction proceeds via a multi-step pathway: condensation of an aniline with an alkoxymethylenemalonate ester (e.g., EMME), followed by a high-temperature 6π-electrocyclization, saponification, and decarboxylation[3]. Yield loss typically occurs at the condensation or cyclization stages.
Before troubleshooting, compare your current reaction parameters against modern optimized conditions. The classical use of Dowtherm A or diphenyl ether is increasingly being replaced by catalytic or microwave-assisted methods to prevent product decomposition [1, 2].
Table 1: Comparison of Cyclization Conditions for Anilinomethylenemalonate
Methodology
Reagent / Solvent
Temp (°C)
Time
Typical Yield
Mechanistic Drawbacks / Limitations
Classical Thermal
Diphenyl ether / Dowtherm A
250 - 260
30 - 60 min
20 - 40%
Severe charring; high thermal degradation; difficult solvent removal [3].
Microwave-Assisted
Neat / Excess EMME
300
5 min
45 - 60%
Requires specialized MW reactor; risk of over-pressurization [1].
Acid-Catalyzed
Eaton's Reagent (7.7% P₂O₅ in MsOH)
100
2 hours
60 - 85%
Incompatible with highly acid-sensitive functional groups [2].
FAQ & Troubleshooting Guide
Q1: Why am I getting massive charring and a black, tar-like substance during the cyclization step in Dowtherm A?The Causality: The classical Gould-Jacobs cyclization requires extreme thermal energy (>250 °C) to overcome the high activation barrier of the intramolecular 6π-electrocyclization. Prolonged exposure to these temperatures inevitably leads to thermal degradation, oxidation, and polymerization of the electron-rich aniline derivatives [3].
The Solution: Shift away from purely thermal activation. You can lower the activation barrier chemically using Eaton's Reagent (7.7% P₂O₅ in methanesulfonic acid). Eaton's reagent acts as both a powerful dehydrating agent and a solvent, allowing the cyclization to proceed smoothly at just 100 °C, completely bypassing the charring threshold [2]. Alternatively, utilize Microwave (MW) irradiation to achieve the necessary heat rapidly (e.g., 300 °C for just 5 minutes), minimizing time-dependent degradation [1].
Q2: My condensation step (aniline + EMME) is stalling at 50% conversion. How can I drive it to completion?The Causality: Condensation is initiated by the nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of diethyl ethoxymethylenemalonate (EMME). If your aniline possesses electron-withdrawing groups (EWGs) like -NO₂ or -CF₃, its nucleophilicity is drastically reduced. Furthermore, the reaction produces ethanol as a byproduct; if not removed, the system reaches an equilibrium, stalling the forward reaction.
The Solution: Run the condensation neat (solvent-free) under microwave irradiation to maximize the collision frequency between reactants [4]. Use a slight excess of EMME (1.2 to 1.5 equivalents) to drive the equilibrium forward. Ensure your reaction setup allows the ethanol byproduct to vent or distill off.
Q3: I am using a meta-substituted aniline and getting a complex mixture of products. How do I fix this?The Causality: This is a fundamental regioselectivity issue inherent to the mechanism. Meta-substituted anilines can cyclize at either of the two available ortho positions, leading to a mixture of 5-substituted and 7-substituted quinolines [3]. The ratio is governed by the steric hindrance and electronic directing effects of the meta-substituent.
The Solution: The Gould-Jacobs reaction cannot perfectly control this if the two ortho positions have similar steric environments. To mitigate this, rely on post-reaction separation. The 5- and 7-isomers typically exhibit different solubilities. Trituration with hot ethyl acetate or recrystallization from ethanol often selectively precipitates the less sterically hindered 7-substituted isomer.
Troubleshooting decision tree for optimizing Gould-Jacobs reaction yields.
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, implement one of the following modernized protocols. Each contains built-in validation checkpoints so you can confirm success before proceeding to the next step.
Protocol A: Low-Temperature Cyclization via Eaton's Reagent
Best for: Heat-sensitive substrates prone to charring.
Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, add the purified anilinomethylenemalonate intermediate (1.0 mmol).
Causality Note: The methanesulfonic acid dissolves the intermediate, while P₂O₅ acts as a potent dehydrating agent to drive the cyclization without extreme heat [2].
Heating: Heat the mixture to 100 °C for 2 hours under an inert atmosphere (N₂ or Ar).
Self-Validation Checkpoint 1: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot should completely disappear, and the mixture should transition to a homogeneous dark solution without solid char particles.
Quenching: Cool the flask to room temperature and carefully pour the mixture over crushed ice (50 g) while stirring vigorously.
Self-Validation Checkpoint 2: The sudden shift in polarity and pH will force the quinolone product to precipitate immediately as a distinct, filterable solid. If an oil forms, the intermediate was likely impure, or the quenching bath was not cold enough.
Isolation: Filter the solid precipitate under a vacuum, wash thoroughly with cold distilled water until the filtrate is pH neutral, and dry under a vacuum.
Protocol B: Microwave-Assisted One-Pot Synthesis
Best for: High-throughput screening and sterically hindered anilines.
Reaction Setup: In a 2.5 mL heavy-walled microwave vial, combine the aniline derivative (2.0 mmol) and diethyl ethoxymethylenemalonate (DEEM/EMME) (6.0 mmol) [1]. Do not add additional solvent.
Causality Note: The excess DEEM serves as both the reactant and the solvent, maximizing collision frequency and driving the condensation step [1, 4].
Irradiation: Seal the vial with a crimp cap. Place it in a dedicated microwave synthesizer. Program the reactor to heat the mixture to 300 °C and hold for exactly 5 minutes.
Cooling & Precipitation: Allow the vial to cool to room temperature via the reactor's compressed air cooling system.
Self-Validation Checkpoint: As the temperature drops below 100 °C, the product should spontaneously crash out of the excess DEEM as a crystalline precipitate.
Purification: Break the seal, filter the solid product, and wash it with ice-cold acetonitrile (3 mL) to remove residual DEEM and unreacted aniline. Dry the solid under a vacuum.
References
BenchChem. "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis." 1
MDPI. "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent." 2
National Institutes of Health (PMC). "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." 3
Asian Journal of Chemistry. "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives."4
Challenges in the scale-up synthesis of difluoromethylated heterocycles
Title: Technical Support Center: Scale-Up Synthesis of Difluoromethylated Heterocycles Introduction Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troub...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Technical Support Center: Scale-Up Synthesis of Difluoromethylated Heterocycles
Introduction
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks in scaling up the difluoromethylation of heterocycles. Transitioning from milligram-scale discovery chemistry to multigram or kilogram process scale introduces severe challenges in mass transfer, exothermic control, and the handling of transient, highly reactive intermediates (such as difluorocarbene or difluoromethyl radicals). This guide provides self-validating protocols, mechanistic insights, and actionable solutions to ensure scientific integrity and operational safety.
Q1: Why does my difluoromethylation reaction fail on electron-deficient heterocycles when using zinc difluoromethanesulfinate (DFMS), even though trifluoromethylation works perfectly?Analysis & Causality: This is a classic mechanistic pitfall. Empirically and computationally, the
⋅
CF
2
H radical exhibits nucleophilic character, whereas the
⋅
CF
3
radical is highly electrophilic[1]. The substitution of the third fluorine atom drastically lowers the Singlet Occupied Molecular Orbital (SOMO) energy in
⋅
CF
3
. Because
⋅
CF
2
H lacks this third electronegative fluorine, its SOMO energy remains higher, making it behave more like a standard alkyl radical[1].
Solution: For electron-deficient heterocycles (e.g., protonated pyridines or pyrimidines), the nucleophilic
⋅
CF
2
H will readily attack. However, if your heterocycle is electron-rich, the nucleophilic
⋅
CF
2
H radical will suffer from polarity mismatch. You must either pre-activate the heterocycle (e.g., via protonation with TFA to lower its LUMO) or switch to an electrophilic difluoromethylating reagent[1].
Q2: We are experiencing severe yield drops when scaling up difluorocarbene-mediated O-difluoromethylation of phenols. What is the root cause?Analysis & Causality: Low yields during the scale-up of difluorocarbene (:CF
2
) reactions typically stem from inefficient phase mixing and the rapid hydrolysis or dimerization of the carbene intermediate[2]. In batch reactors, the generation of :CF
2
(often via deprotonation of difluoromethanol or decarboxylation of sodium chlorodifluoroacetate) outpaces the mass transfer rate required for the nucleophile to trap it[2].
Solution: Implement a continuous flow regime or a slow-addition protocol for the base. By keeping the steady-state concentration of :CF
2
low, you minimize side reactions (like reaction with trace moisture or dimerization). Ensure your solvent is strictly aprotic (e.g., DMF, MeCN) and the substrate is fully deprotonated before carbene generation[2].
Section 2: Quantitative Reagent Comparison
To assist in route scouting, the following table summarizes the operational parameters of common difluoromethylating agents used in process chemistry.
Issue: Exothermicity and Gas Evolution in Zinc-Mediated Reactions
When scaling up the synthesis or utilization of zinc-based reagents like[(DMPU)
2
Zn(CF
2
H)
2
], the liberation of highly flammable difluoromethane gas (CH
2
F
2
) and thermal instability at room temperature pose massive safety and yield risks[4].
Diagnostic logic tree for troubleshooting zinc-mediated difluoromethylation scale-up.
Section 4: Self-Validating Experimental Protocols
To mitigate the risks of batch accumulation, the generation of sensitive difluoromethylating reagents should be performed on demand. Below is a self-validating continuous flow protocol for the synthesis of the [(DMPU)
2
Zn(CF
2
H)
2
] complex, adapted from recent process chemistry advancements[4].
Principle of Self-Validation: This protocol utilizes reactive crystallization. The product's low solubility in the chosen non-polar solvent drives the reaction forward and provides an immediate visual and physical validation of conversion (precipitate formation)[4].
Step-by-Step Methodology:
System Priming: Purge the continuous stirred-tank reactor (CSTR) or tubular flow reactor with ultra-high purity N
2
. Ensure the residence tube is submerged in a cooling bath set to -35 °C to prevent thermal decomposition of the zinc complex[4].
Reagent Preparation:
Stream A: Prepare a standardized solution of diethylzinc (Et
2
Zn) in a non-polar solvent (e.g., hexanes/toluene).
Stream B: Prepare a solution of iododifluoromethane (ICH
2
F) and DMPU. (Note: ICH
2
F can be synthesized cheaply via decarboxylation of bromodifluoroacetic acid with NaI in sulfolane[4]).
Flow Initiation: Pump Stream A and Stream B through a high-shear T-mixer. Calibrate the flow rates to maintain a strict 1:2 molar ratio of Zn to ICH
2
F.
Reactive Crystallization: As the streams mix and enter the residence tubing, the [(DMPU)
2
Zn(CF
2
H)
2
] complex will begin to precipitate. The non-polar solvent matrix ensures the product crashes out, preventing over-reaction and shifting the equilibrium entirely to the product side[4].
In-Line Validation: Route the output through an in-line IR flow cell. Monitor the disappearance of the C-I stretch and the appearance of the C-F stretches. A steady IR absorbance profile validates that the system has reached a stable steady state.
Collection & Downstream Use: Collect the slurry in a chilled, inerted receiving flask. The reagent can now be directly telescoped into the main heterocycle functionalization reactor without intermediate isolation, avoiding the handling of hazardous dry powders[4].
Continuous flow reactor setup for the on-demand generation of zinc difluoromethyl complexes.
Q3: We are attempting a late-stage difluoromethylation on a complex Active Pharmaceutical Ingredient (API) containing multiple basic nitrogen centers. We observe poor regioselectivity and over-alkylation. How can we control this?Analysis & Causality: In late-stage functionalization, the innate reactivity of the molecule dictates the outcome. Minisci-type radical difluoromethylations (using DFMS) are highly sensitive to the pKa of the heterocyclic nitrogens. The
⋅
CF
2
H radical will preferentially attack the most electron-deficient, protonated position. If multiple nitrogens have similar pKa values, you will get a statistical mixture[3].
Solution:
pH Tuning: Carefully titrate the equivalents of TFA. By controlling the pH, you can selectively protonate only the most basic nitrogen, directing the
⋅
CF
2
H radical to the adjacent carbon[3].
Desymmetrization/Protecting Groups: If innate C-H functionalization fails, consider a two-pot sequence involving temporary Boc-protection or desymmetrization techniques, which have been successfully employed in the scale-up of complex APIs[6].
Alternative Pathways: If C-H functionalization remains unselective, pivot to a cross-coupling approach. Convert the target C-H bond to a halide, and utilize a palladium-catalyzed difluoromethylation using a stable source like TMS-CF
2
H or a pre-formed zinc complex[7].
References
BenchChem Technical Support. "Optimizing Difluoromethylation Reactions with Difluoromethanol." BenchChem. 2
ACS Process Research & Development. "Continuous Process for Preparing the Difluoromethylating Reagent[(DMPU)2Zn(CF2H)2] and Improved Synthesis of the ICHF2 Precursor." ACS Publications.4
The Journal of Organic Chemistry. "Late-Stage Conversion of a Metabolically Labile Aryl Methyl Ether-Containing Natural Product to Fluoroalkyl Analogues." ACS Publications. 7
eScholarship. "Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles." University of California. 1
Pharmaceutical Technology. "Advances in Fluorination Chemistry for API Synthesis." PharmTech. 5
National Institutes of Health (NIH). "Practical and innate C–H functionalization of heterocycles." PMC. 3
National Institutes of Health (NIH). "Fueling the Pipeline via Innovations in Organic Synthesis." PMC. 6
Technical Support Center: Skraup Synthesis of Quinolines
A definitive troubleshooting and methodology guide for researchers, synthetic chemists, and drug development professionals. Mechanistic Pathway & Reaction Dynamics The Skraup synthesis is a classical, highly robust metho...
Author: BenchChem Technical Support Team. Date: April 2026
A definitive troubleshooting and methodology guide for researchers, synthetic chemists, and drug development professionals.
Mechanistic Pathway & Reaction Dynamics
The Skraup synthesis is a classical, highly robust method for constructing the quinoline heterocycle, a privileged scaffold in pharmaceutical development. The reaction proceeds through a multi-step cascade: dehydration, nucleophilic conjugate addition, electrophilic cyclization, and aromatization[1].
The process initiates with the acid-catalyzed dehydration of glycerol to form acrolein, a highly reactive α,β-unsaturated aldehyde[1]. Aniline undergoes a Michael addition to the acrolein intermediate, yielding β-anilinopropionaldehyde. Driven by the strongly acidic environment, this intermediate undergoes intramolecular electrophilic aromatic substitution to close the ring, forming 1,2-dihydroquinoline. Finally, a mild oxidizing agent (typically nitrobenzene) aromatizes the ring to yield the final quinoline product[1][2].
Reaction pathway of the Skraup quinoline synthesis.
Self-Validating Standard Operating Procedure (SOP)
Due to the highly exothermic nature of the dehydration and oxidation steps, the unmoderated Skraup reaction is prone to violent thermal runaways[3]. The following protocol utilizes Ferrous Sulfate (FeSO₄) as a moderator. FeSO₄ acts as an oxygen carrier, strictly regulating the rate at which nitrobenzene oxidizes the 1,2-dihydroquinoline intermediate, thereby distributing the heat release over a manageable timeframe[3][4].
Step-by-step experimental workflow for moderated Skraup synthesis.
Step-by-Step Methodology
Adapted from standard Organic Syntheses protocols[2][4].
Step 1: Reagent Assembly & Mixing
In a 5-L round-bottom flask equipped with a robust mechanical stirrer and a wide-bore reflux condenser, sequentially add: 80 g powdered FeSO₄·7H₂O, 865 g anhydrous glycerol, 218 g freshly distilled aniline, and 170 g nitrobenzene[4].
Causality: The strict order of addition ensures the FeSO₄ moderator is evenly dispersed before the acid is introduced, preventing localized, unmoderated oxidation pockets[3].
Step 2: Controlled Acid Addition
With vigorous mechanical stirring, add 400 mL of concentrated H₂SO₄ dropwise.
Validation Checkpoint: The internal temperature will spontaneously rise. If localized boiling or bumping occurs during the addition, pause the acid feed immediately and increase the stirring speed to dissipate the heat before resuming.
Step 3: Initiation and Reflux
Apply gentle external heating until the mixture begins to boil, then immediately remove the heat source. The reaction will sustain itself exothermically for 30–60 minutes.
Validation Checkpoint: Monitor the reflux ring in the condenser. Once self-sustaining boiling ceases entirely, it indicates the initial violent dehydration/oxidation phases are complete. It is now safe to reapply external heat and reflux at 140–150°C for 4 hours[5].
Step 4: Neutralization and Steam Distillation
Cool the mixture, dilute carefully with water, and neutralize with 40% NaOH until the solution is strongly alkaline.
Perform a steam distillation to isolate the crude quinoline alongside unreacted nitrobenzene and aniline[2].
Step 5: Aniline Scavenging & Final Purification
Add 150 mL of conc. H₂SO₄ to the distillate, cool to 0–5°C, and add a saturated NaNO₂ solution[4].
Validation Checkpoint: Test the mixture with starch-potassium iodide paper. An immediate blue-black color confirms an excess of nitrous acid, validating that 100% of the residual primary amine (aniline) has been successfully converted to a water-soluble diazonium salt[4].
Warm the mixture to decompose the diazonium salt, neutralize with NaOH, and perform a final fractional distillation under reduced pressure (collecting the 110–114°C fraction at 14 mm Hg) to yield pure quinoline[4].
Troubleshooting Guide & FAQs
Q: Why did my reaction violently eject contents through the condenser, and how can I prevent this runaway exotherm?A: The Skraup synthesis is notoriously exothermic due to the rapid, acid-catalyzed dehydration of glycerol and the subsequent oxidation step[2]. If concentrated sulfuric acid is added too quickly, or if added before the moderator, the massive heat generated vaporizes the solvent instantly[3].
Solution: Always use a moderator (FeSO₄ or boric acid) and strictly adhere to the reagent addition order (FeSO₄ → Glycerol → Aniline → Nitrobenzene → H₂SO₄)[3]. Ensure the FeSO₄ is thoroughly mechanically dispersed before a single drop of acid is added.
Q: I am observing significant tar and polymer formation, leading to yields below 40%. What causes this?A: Tar formation is primarily caused by the uncontrolled polymerization of the highly reactive acrolein intermediate under strong acidic and high-temperature conditions[6].
Solution: Ensure highly efficient mechanical stirring to prevent localized hotspots where acrolein can pool and polymerize. Maintain the internal temperature strictly between 140–150°C during the reflux phase[5]. Avoid an excess of glycerol, which generates excess acrolein and leads to unworkable rubbery solids[6].
Q: My purified quinoline still contains unreacted aniline. How do I separate them effectively?A: Aniline and quinoline have very similar boiling points and will co-distill during steam distillation[2].
Solution: Utilize the diazotization scavenging method described in Step 5 of the SOP. By treating the crude distillate with NaNO₂ and H₂SO₄ at 0–5°C, the primary amine (aniline) is selectively converted into a diazonium salt[4]. Upon warming, this salt decomposes into phenol (which washes away in the subsequent basic aqueous phase), leaving the tertiary heterocyclic amine (quinoline) intact for pure isolation[4].
Q: I am trying to synthesize a substituted quinoline, but my electron-withdrawing aniline derivative is reacting too slowly, leading to complete tarring. What is the alternative?A: Electron-deficient anilines react sluggishly in the Michael addition step, leaving the generated acrolein unconsumed in the acidic mixture, which inevitably polymerizes into tar.
Solution: Switch to the Doebner-von Miller modification. This variation uses pre-formed α,β-unsaturated carbonyls (like crotonaldehyde) and operates under milder conditions (100–140°C), minimizing substrate degradation and tar formation when working with deactivated anilines[6].
Quantitative Data: Yield & Condition Optimization
The choice of moderator and reaction conditions directly impacts the safety profile and overall yield of the synthesis.
Reaction Condition
Moderator Used
Oxidizing Agent
Average Yield (%)
Primary Drawback / Observation
Unmoderated Skraup
None
Nitrobenzene
40 - 50%
High risk of violent thermal runaway; extensive tarring and polymerization.
Moderated Skraup
Ferrous Sulfate (FeSO₄)
Nitrobenzene
84 - 91%
Highly controlled exotherm. Requires careful temperature monitoring during initial acid addition[4].
Moderated Skraup
Boric Acid
Nitrobenzene
70 - 80%
Slower reaction rate; slightly lower yield than FeSO₄, but highly effective at preventing runaways[6].
Green Modified Skraup
None (Glycerol as solvent)
None (Pressure Q-Tubes)
~85%
Environmentally friendly (no nitrobenzene). Requires specialized high-pressure Q-tube equipment[7].
References
1.[1] Title: SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series
Source: iipseries.org
URL:
2.[7] Title: Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC
Source: nih.gov
URL:
3.[2] Title: Application Notes and Protocols for the Skraup Synthesis of Quinolines - Benchchem
Source: benchchem.com
URL:
4.[5] Title: The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals - Benchchem
Source: benchchem.com
URL:
5.[6] Title: side reactions in the synthesis of quinoline derivatives - Benchchem
Source: benchchem.com
URL:
Comparative SAR Guide: 8-Substituted Quinoline Derivatives in Targeted Therapeutics
Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for drug discovery. Substitution at the 8-position fundamentally alters the molecule's physicochemical p...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for drug discovery. Substitution at the 8-position fundamentally alters the molecule's physicochemical properties, electronic distribution, and primary biological targets. This guide provides an in-depth comparative Structure-Activity Relationship (SAR) analysis between two dominant classes: 8-Aminoquinolines (antimalarials) and 8-Hydroxyquinolines (metal-protein attenuating compounds for neurodegeneration and cancer).
Caption: Divergent pharmacological pathways of 8-amino vs. 8-hydroxy quinoline scaffolds.
Part 1: 8-Aminoquinolines (Antimalarial Efficacy vs. Toxicity)
Mechanism of Action : 8-Aminoquinolines (8-AQs) are critical for eradicating the dormant liver stages (hypnozoites) of Plasmodium vivax. In the blood stage, they exert their effect by inhibiting hematin polymerization, leading to the accumulation of toxic free heme within the parasite's food vacuole[1].
SAR & Metabolic Causality :
The C5 Liability : The unsubstituted C5 position in classic 8-AQs like Primaquine is highly susceptible to oxidative metabolism by CYP450 and monoamine oxidase (MAO) enzymes. This oxidation generates 5,6-quinone and iminoquinone intermediates. These metabolites undergo rapid redox cycling, depleting NADPH and causing severe methemoglobinemia and hemolytic toxicity, particularly in G6PD-deficient patients[2].
The C5 Blockade : To circumvent this metabolic liability, modern derivatives like Tafenoquine (WR 238605) introduce bulky, electron-withdrawing groups at the C5 position (specifically, a 3-trifluoromethylphenoxy group)[3]. This steric and electronic blockade prevents oxidative deamination at C5, drastically extending the drug's half-life to 2-3 weeks and allowing for single-dose curative regimens while reducing hemolytic risk[4].
Table 1: Comparative Efficacy and Pharmacokinetics of 8-Aminoquinolines
Compound
C5 Substituent
Target Stage
Half-Life (t½)
Primary Liability / Advantage
Primaquine
-H (Unsubstituted)
Liver (Hypnozoites)
~6 hours
High risk of methemoglobinemia via 5,6-quinone redox cycling.
Tafenoquine
-O-C₆H₃(CF₃)
Liver & Blood
14-28 days
C5 blockade prevents rapid oxidative metabolism; enables single dose.
Pentaquine
-H
Liver
Shorter
High systemic toxicity; largely obsolete in modern clinical practice.
Part 2: 8-Hydroxyquinolines (Metal Chelation and Ionophore Activity)
Mechanism of Action : 8-Hydroxyquinolines (8-HQs) act as bidentate chelators, binding transition metals (Cu²⁺, Zn²⁺, Fe³⁺) via the quinoline nitrogen and the phenolate oxygen. In neurodegenerative conditions like Alzheimer's Disease, they act as Metal-Protein Attenuating Compounds (MPACs), stripping metals from amyloid-beta (Aβ) plaques to promote disaggregation[5].
SAR & Physicochemical Causality :
pKa Tuning via C5/C7 Halogenation : The parent 8-HQ molecule has a hydroxyl pKa of 9.51, meaning it is predominantly protonated at physiological pH (7.4), which limits metal coordination[6]. Introducing electron-withdrawing halogens at C5 and C7 (as seen in Clioquinol) leverages the inductive effect to lower the pKa to ~7.6[6]. This ensures a much higher fraction of the active phenoxide anion is available at physiological pH, exponentially increasing metal binding affinity and lipophilicity for Blood-Brain Barrier (BBB) permeation.
C2 Steric Hindrance : Bulky substitutions at the C2 position prevent the formation of highly stable 3:1 (ligand:metal) complexes due to steric clashing. This forces the formation of 1:1 or 2:1 complexes, which is critical for ionophore activity, allowing the complex to cross cell membranes and subsequently release the metal inside the cell to induce targeted apoptosis in cancer models.
Table 2: Physicochemical and Biological Properties of 8-Hydroxyquinolines
This assay mimics the acidic environment of the Plasmodium food vacuole to test a compound's ability to prevent the detoxification of heme into hemozoin[1].
Caption: Step-by-step cell-free assay workflow for evaluating hematin polymerization inhibition.
Step-by-Step Procedure :
Hemin Preparation : Dissolve hemin in 0.1 M NaOH, then dilute with DMSO to a stock concentration of 5 mM.
Buffer Equilibration : Add sodium acetate buffer to adjust the solution to pH 5.0, simulating the acidic malarial food vacuole.
Drug Incubation : Add the 8-AQ derivative (e.g., Tafenoquine) at varying concentrations (0.1 to 100 µM). Incubate the reaction mixture at 37°C for 18-24 hours to allow polymerization.
Isolation (Self-Validation Step) : Centrifuge the mixture at 15,000 x g for 15 minutes to pellet the polymerized hemozoin. Wash the pellet repeatedly with 2.5% SDS and sodium bicarbonate buffer (pH 9.0) to remove unreacted free hemin (ensuring only polymerized hemozoin is measured).
Quantification : Solubilize the purified hemozoin pellet in 0.1 M NaOH and measure the absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ by plotting the percentage of inhibition against the log of the drug concentration[1].
Protocol 2: Metal Chelation and Amyloid-Beta Disaggregation Assay (Evaluating 8-HQs)
This protocol validates the MPAC activity of 8-HQ derivatives like Clioquinol[5].
Step-by-Step Procedure :
Aβ Aggregation : Incubate synthetic Aβ₁₋₄₂ peptides (10 µM) with CuCl₂ or ZnCl₂ (10 µM) in HEPES buffer (pH 7.4) at 37°C for 24 hours to induce metal-mediated aggregation.
Chelator Treatment : Add the 8-HQ derivative (10-50 µM) to the aggregated Aβ-metal complex and incubate for an additional 2 hours.
Turbidimetric Analysis : Measure the reduction in solution turbidity at 405 nm as a primary indicator of plaque dissolution.
Validation via Thioflavin T (ThT) : Add ThT dye (which fluoresces upon binding to beta-sheet structures). Measure fluorescence (Ex: 440 nm, Em: 482 nm). A decrease in fluorescence confirms the structural disaggregation of the amyloid fibrils by the 8-HQ derivative, validating its chelating efficacy.
References
Benchchem. "Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents". 1
PMC (NIH). "Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer". 6
PubMed (NIH). "Structure-activity relationships of putative primaquine metabolites causing methemoglobin formation in canine hemolysates".2
Taylor & Francis. "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications". 5
Validating the Mechanism of Action for QN-852: A Novel Quinoline-Based Dual VEGFR2/c-Met Inhibitor
Introduction Quinoline-based small molecules have revolutionized targeted oncology, particularly through their ability to act as multi-kinase inhibitors. Drugs like cabozantinib leverage the quinoline scaffold to simulta...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Quinoline-based small molecules have revolutionized targeted oncology, particularly through their ability to act as multi-kinase inhibitors. Drugs like cabozantinib leverage the quinoline scaffold to simultaneously block Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Mesenchymal-Epithelial Transition factor (c-Met) (1)[1]. Dual inhibition is critical because c-Met upregulation is a primary escape mechanism for tumors treated with single-agent VEGFR2 inhibitors.
This guide outlines the experimental framework used to validate the mechanism of action (MoA) of QN-852 , a next-generation quinoline derivative. We compare its efficacy against established clinical standards (Cabozantinib and Lenvatinib) using a rigorous three-tier validation strategy.
3-Tier MoA Validation Workflow for Kinase Inhibitors.
The Causality: To prove direct target engagement without the confounding variables of cell permeability or efflux pumps, we must first establish the intrinsic inhibitory potency (IC50) against purified VEGFR2 and c-Met kinases. We utilize the ADP-Glo™ Kinase Assay because it measures product formation (ADP) rather than substrate depletion (ATP). This allows for higher ATP concentrations in the assay buffer, better mimicking physiological intracellular ATP levels and reducing false-positive rates common in ATP-depletion assays (2)[2].
Self-Validating Protocol: ADP-Glo Kinase Assay
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Triton X-100, 1 mM DTT). Dilute purified recombinant VEGFR2 or c-Met to 2 nM.
Compound Titration: Prepare a 10-point 3-fold serial dilution of QN-852, Cabozantinib, and Lenvatinib in DMSO. Transfer 100 nL to a 384-well white microplate (final DMSO concentration 1%).
Enzyme Incubation: Add 5 µL of the kinase solution to the wells. Self-Validation: Include "No Enzyme" (background control) and "Vehicle" (maximum activity control) wells to ensure assay window validity. Incubate for 15 minutes at room temperature.
Reaction Initiation: Add 5 µL of ATP/Substrate mix (final ATP = 100 µM, Poly(Glu,Tyr) substrate = 0.2 µg/µL). Incubate for 60 minutes.
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes.
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate luminescence via luciferase. Read on a multi-mode microplate reader.
Comparative Data: Biochemical IC50
Compound
VEGFR2 IC50 (nM)
c-Met IC50 (nM)
Selectivity Ratio (c-Met/VEGFR2)
QN-852
1.2 ± 0.3
3.5 ± 0.6
2.9
Cabozantinib
0.035 ± 0.01
1.3 ± 0.4
37.1
Lenvatinib
4.0 ± 0.8
42.0 ± 5.1
10.5
Analysis: While Cabozantinib is highly potent against VEGFR2, QN-852 demonstrates a more balanced dual-inhibition profile (Selectivity Ratio of 2.9), which may reduce VEGFR2-mediated off-target toxicities (e.g., hypertension) while maintaining robust c-Met suppression.
Tier 2: Intracellular Target Engagement and Signaling
The Causality: Biochemical potency does not guarantee cellular efficacy. The quinoline scaffold must penetrate the lipid bilayer and compete with high intracellular ATP concentrations to inhibit autophosphorylation. By measuring p-VEGFR2 (Tyr1175) and p-c-Met (Tyr1234/1235), we validate that QN-852 actively blocks the receptor tyrosine kinases inside living cells, thereby shutting down downstream PI3K/Akt and Raf/MEK/ERK signaling pathways (1)[1].
Mechanism of Action: QN-852 blocks VEGFR2/c-Met downstream signaling.
Self-Validating Protocol: Phospho-ELISA
Cell Culture & Starvation: Seed HUVECs (for VEGFR2) and A549 cells (for c-Met) at 2x10^4 cells/well in 96-well plates. Starve in serum-free media for 24 hours to reduce background basal phosphorylation.
Compound Treatment: Pre-treat cells with serial dilutions of QN-852 or controls for 2 hours.
Ligand Stimulation: Stimulate HUVECs with 50 ng/mL VEGF-A and A549 cells with 50 ng/mL HGF for 10 minutes. Self-Validation: Include a "Starved/Unstimulated" well to validate the ligand-dependent signal window.
Lysis & Detection: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Transfer lysates to plates pre-coated with capture antibodies for total VEGFR2 or c-Met. Detect phosphorylated residues using HRP-conjugated anti-p-Tyr1175 (VEGFR2) or anti-p-Tyr1234/1235 (c-Met) antibodies.
Tier 3: Phenotypic Validation (In Vitro Angiogenesis)
The Causality: The ultimate goal of a VEGFR2/c-Met inhibitor is to halt angiogenesis. The HUVEC tube formation assay is the gold standard for modeling the reorganization stage of angiogenesis in vitro. When plated on a basement membrane matrix (Matrigel), endothelial cells naturally align to form capillary-like structures. Inhibiting this process confirms that the biochemical and cellular target engagement translates into the desired phenotypic outcome (3)[3].
Matrix Preparation: Coat pre-chilled 96-well plates with 50 µL/well of Growth Factor Reduced (GFR) Matrigel. Incubate at 37°C for 30 minutes to polymerize.
Cell Seeding: Suspend HUVECs (1.5x10^4 cells/well) in endothelial basal medium containing 2% FBS.
Treatment: Add QN-852, Cabozantinib, or Lenvatinib at 50 nM. Self-Validation: Include a Vehicle (DMSO) control (Maximum Tube Formation) and a Suramin (50 µM) positive control (Complete Inhibition) to validate assay dynamic range.
Incubation & Imaging: Incubate for 6 hours at 37°C. Stain with Calcein-AM (2 µM) for 15 minutes. Image using a fluorescence inverted microscope (4X objective).
Quantification: Analyze images using ImageJ (Angiogenesis Analyzer plugin) to quantify the number of master junctions and total tube length.
Comparative Data: Phenotypic Inhibition at 50 nM
Treatment
Total Tube Length (% of Control)
Master Junctions (% of Control)
Vehicle (DMSO)
100%
100%
QN-852
22% ± 4%
15% ± 3%
Cabozantinib
18% ± 5%
12% ± 4%
Lenvatinib
45% ± 6%
38% ± 5%
Conclusion
The experimental validation of QN-852 confirms its mechanism of action as a potent, balanced dual inhibitor of VEGFR2 and c-Met. By systematically progressing from cell-free biochemical assays to intracellular target engagement and finally to phenotypic angiogenesis models, we establish a robust, self-validating data package. QN-852 demonstrates a highly optimized selectivity profile compared to legacy quinolines, positioning it as a strong candidate for overcoming c-Met-driven resistance in anti-angiogenic therapies.
References
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways
Source: NIH / PMC
URL
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation
Source: NIH / PMC
URL
Graphene Oxide Scaffold Stimulates Differentiation and Proangiogenic Activities of Myogenic Progenitor Cells
Source: MDPI
URL
Head-to-head comparison of different synthetic routes to substituted quinolines
As a Senior Application Scientist in early-stage drug discovery, selecting the optimal synthetic route to substituted quinolines is a critical strategic decision. Quinolines are privileged N-heterocyclic scaffolds preval...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, selecting the optimal synthetic route to substituted quinolines is a critical strategic decision. Quinolines are privileged N-heterocyclic scaffolds prevalent in antimalarials, anticancer agents, and broad-spectrum antibiotics. However, the biological efficacy of these molecules is intrinsically tied to their substitution patterns, which are dictated by the chosen synthetic methodology.
This guide provides an objective, head-to-head comparison between the classical Friedländer condensation and modern transition-metal-catalyzed multicomponent reactions (MCRs). By analyzing the mechanistic causality behind these routes, researchers can optimize for yield, regioselectivity, functional group tolerance, and scalability.
Mechanistic & Strategic Overview
The Classical Approach: Friedländer Synthesis
First reported in 1882, the Friedländer synthesis remains a cornerstone of heterocyclic chemistry. It involves the condensation of a 2-aminoaryl aldehyde or ketone with an α-methylene carbonyl compound[1].
The Logic: The reaction proceeds via an initial imine formation followed by an intramolecular aldol condensation and cyclodehydration.
The Limitation: While operationally straightforward, it often requires harsh acidic or basic conditions at elevated temperatures. Furthermore, the synthesis of highly substituted ortho-aminoacetophenone starting materials is notoriously difficult, severely limiting the structural diversity of the final library[1].
The Modern Approach: Transition-Metal-Catalyzed MCRs
Recent advancements have shifted the paradigm toward transition-metal-catalyzed MCRs utilizing palladium, copper, ruthenium, or iron[2].
The Logic: These methods construct complex quinoline frameworks from simple, commercially available acyclic precursors (e.g., anilines, aldehydes, and alkynes) in a single pot[2]. Transition metals facilitate C–H activation, oxidative coupling, and C–N/C–C bond formation under mild conditions[3].
The Advantage: This approach bypasses the need for pre-functionalized ortho-aminoaryl precursors, offering exceptionally high atom economy and the ability to perform late-stage site-selective C–H functionalization on preformed cores[4].
The Middle Ground: Microwave-Assisted Synthesis
To bridge the gap between classical accessibility and modern sustainability, microwave-assisted Friedländer syntheses have emerged[5]. By utilizing microwave irradiation, researchers can achieve rapid, uniform volumetric heating, which drastically reduces reaction times from hours to minutes while minimizing the thermal degradation of sensitive substrates[5].
Quantitative Comparison of Synthetic Routes
The following table summarizes the operational parameters and performance metrics of the three primary synthetic strategies.
Parameter
Classical Friedländer
Microwave-Assisted Friedländer
Transition-Metal Catalyzed MCR
Primary Precursors
2-Aminoaryl ketones + α-methylene carbonyls
2-Aminoaryl ketones + α-methylene carbonyls
Anilines, aldehydes, alkynes (Acyclic)
Typical Catalysts
Strong acids/bases (KOH, p-TsOH)
Acetic acid or solvent-free
Pd, Cu, Ru, Fe complexes
Reaction Time
6–24 hours
10–30 minutes
4–12 hours
Temperature
80–150 °C (Thermal Reflux)
120–140 °C (Microwave)
Room Temp to 100 °C
Regioselectivity
Poor to moderate (with unsymmetrical ketones)
Moderate to Good
Excellent (Catalyst-controlled)
Functional Group Tolerance
Low (Sensitive groups degrade)
Moderate
High (Tolerates halides, esters, etc.)
Key Limitation
Difficult synthesis of ortho-amino precursors
Scale-up limitations of MW reactors
Trace heavy metal contamination
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice and operational step is grounded in mechanistic causality.
Optimized for simple, robust target scaffolds where starting materials are readily available[1].
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 mmol) and the target ketone (1.1 mmol) in absolute ethanol (10 mL).
Causality: Ethanol acts as a protic medium that hydrogen-bonds with the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.
Catalyst Addition: Add potassium hydroxide (0.2 mmol, 20 mol%) and heat the mixture to reflux (approx. 80 °C).
Causality: The base deprotonates the α-methylene group of the ketone, generating a highly reactive enolate that drives the subsequent intramolecular aldol condensation and cyclodehydration[1].
Self-Validation Check: Monitor the reaction strictly via TLC or LC-MS.
Causality: 2-aminobenzaldehyde is highly fluorescent under UV light. The complete disappearance of this fluorescent spot validates 100% conversion, preventing the co-elution of unreacted starting material during downstream chromatography.
Work-up: Remove the solvent under reduced pressure, quench with water (20 mL), and extract with dichloromethane (3 x 15 mL). Purify via silica gel chromatography.
Optimized for generating highly diverse, polysubstituted quinoline libraries for structure-activity relationship (SAR) studies[2].
Reaction Setup: Combine the substituted aniline (1.0 mmol), aldehyde (1.2 mmol), and terminal alkyne (1.5 mmol) in anhydrous DMF (5 mL).
Causality: DMF is a polar aprotic solvent that effectively solvates the transition metal complex without coordinating too strongly, leaving open coordination sites for the substrates.
Catalyst Addition: Add CuI (10 mol%) and heat to 80 °C under a nitrogen atmosphere.
Causality: Cu(I) specifically activates the terminal alkyne via π-coordination, significantly lowering the pKa of the terminal proton. This allows for the facile formation of a copper acetylide nucleophile, which subsequently attacks the in situ generated imine[2].
Self-Validation & Scavenging: Post-reaction, filter the crude mixture through a dual-layer pad of Celite and a silica-based metal scavenger (e.g., SiliaMetS Thiol).
Causality: Transition metal residues can cause false positives in downstream biological assays. This self-validating step ensures the isolated quinoline is free of cytotoxic heavy metal contaminants, making it immediately viable for in vitro screening.
Pathway Visualization
The following diagram maps the logical divergence between the classical and modern synthetic routes, highlighting how precursor selection dictates the required catalytic environment.
Workflow comparing classical Friedländer synthesis and modern transition-metal catalyzed MCRs.
References
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances.
Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity.
A review on transition-metal mediated synthesis of quinolines.
Optimizing reaction conditions for Friedländer quinoline synthesis. Benchchem.
Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. PMC.
The Emergence of Halogenated Fluoroalkylquinolines: A Comparative Guide to a New Frontier in Antimalarial Agents
The global battle against malaria is at a critical juncture. The formidable efficacy of traditional quinoline-based drugs like chloroquine and the potent artemisinin-based combination therapies (ACTs) is increasingly und...
Author: BenchChem Technical Support Team. Date: April 2026
The global battle against malaria is at a critical juncture. The formidable efficacy of traditional quinoline-based drugs like chloroquine and the potent artemisinin-based combination therapies (ACTs) is increasingly undermined by the relentless evolution of drug-resistant Plasmodium parasites.[1][2] This escalating crisis necessitates a paradigm shift in drug discovery, moving beyond incremental modifications to designing novel chemical scaffolds that can circumvent existing resistance mechanisms.
Within this context, the quinoline core, a privileged scaffold in antimalarial history, is being strategically re-engineered.[3] This guide focuses on a promising design philosophy: the targeted introduction of halogen and fluoroalkyl moieties to the quinoline framework. We will use the conceptual structure of an 8-bromo-2-(difluoromethyl)quinoline derivative as a lens through which to explore the efficacy, mechanism, and comparative performance of this emerging class of antimalarials. While specific public data on this exact derivative is limited, analysis of its close structural analogues—particularly those featuring bromo, trifluoromethyl, and other functional groups at key positions—provides a robust framework for evaluating its potential and guiding future research.
The Chemical Rationale: Why Bromo and Difluoromethyl Groups?
The design of a molecule like 8-bromo-2-(difluoromethyl)quinoline is a deliberate exercise in medicinal chemistry aimed at enhancing antimalarial activity and overcoming resistance.
The Fluoroalkyl Moiety (e.g., -CF2H, -CF3): The substitution of a methyl group with a trifluoromethyl (-CF3) or difluoromethyl (-CF2H) group is a well-established strategy in drug design. The high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond impart several advantageous properties. Fluoroalkyl groups can block sites of metabolic oxidation, increasing the drug's half-life in the body.[4] They also significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and accumulate within the parasite. The powerful electron-withdrawing nature of these groups can also modulate the basicity (pKa) of the quinoline nitrogen, which is critical for drug accumulation in the parasite's acidic food vacuole. The renowned antimalarial mefloquine, which features two trifluoromethyl groups at the 2- and 8-positions, stands as a testament to the success of this strategy.[3]
The 8-Position Halogen (e.g., -Br): Substitution at the 8-position of the quinoline ring is known to be critical for antimalarial activity, as exemplified by the 8-aminoquinoline class (e.g., primaquine).[5][6] Introducing a halogen like bromine at this position can influence the molecule's electronic distribution and steric profile, potentially leading to stronger binding interactions with parasitic targets. Furthermore, halogen bonding is increasingly recognized as a significant force in molecular recognition, which could contribute to enhanced target engagement.
Synthesis Pathway: A Representative Approach
The synthesis of substituted quinolines is well-documented. A common and effective method for creating the core structure involves the Conrad-Limpach or Doebner-von Miller reactions. For a 2-(fluoroalkyl)-substituted quinoline, a plausible synthetic route would involve the condensation of a substituted aniline with a fluorinated β-ketoester.
Below is a representative synthetic workflow for a related 2,8-bis(trifluoromethyl)quinoline, which could be conceptually adapted for an 8-bromo-2-(difluoromethyl) derivative.
Caption: Representative synthetic workflow for a substituted quinoline.
This multi-step process begins with an acid-catalyzed cyclocondensation reaction between an appropriately substituted aniline and a fluoroalkylated beta-ketoester to form the quinolone ring system.[7] The resulting quinolin-4-ol is then converted to a more reactive 4-chloroquinoline intermediate. This intermediate is a versatile precursor, allowing for the introduction of various side chains at the 4-position via nucleophilic substitution, a common feature in many active quinoline antimalarials like chloroquine.[1]
Mechanism of Action: Disrupting the Parasite's Detoxification System
The primary mechanism of action for most quinoline-based antimalarials is the disruption of heme detoxification within the parasite's digestive vacuole.[8][9] During its lifecycle in red blood cells, the Plasmodium parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.
Quinoline drugs, being weak bases, are thought to accumulate to high concentrations in the acidic environment of the digestive vacuole. Here, they are believed to interfere with hemozoin formation by capping the growing crystal faces or by forming a complex with heme itself, preventing its polymerization. This leads to a buildup of toxic free heme, which induces oxidative stress and lyses the parasite's membranes, ultimately killing it.
The enhanced lipophilicity conferred by fluoroalkyl groups may allow these derivatives to better associate with membranes or interact with the heme polymerization complex, potentially enhancing their efficacy even in strains that have developed mechanisms to reduce chloroquine accumulation.[10]
Caption: Proposed mechanism of quinoline antimalarials.
Performance Data: A Comparative Analysis of Related Compounds
To objectively assess the potential of 8-bromo-2-(difluoromethyl)quinoline derivatives, we compare the published performance of structurally related compounds against standard antimalarial agents. The following tables summarize in vitro activity against P. falciparum strains and cytotoxicity against mammalian cell lines.
Table 1: Comparative In Vitro Antimalarial Activity (IC₅₀)
Compound/Drug
P. falciparum (Chloroquine-Sensitive, e.g., 3D7, D6, D10) IC₅₀ [nM]
P. falciparum (Chloroquine-Resistant, e.g., K1, W2) IC₅₀ [nM]
*Note: Values for 2,8-bis(CF₃) Quinoline Ketone were reported in µg/mL and are significantly less potent than modern nanomolar-range candidates, highlighting the importance of the overall molecular structure beyond just the core.
Table 2: Cytotoxicity and Selectivity Index (SI)
Compound/Drug
Cytotoxicity (CC₅₀) against Mammalian Cells (e.g., HepG2, HeLa) [µM]
Selectivity Index (SI = CC₅₀ / IC₅₀ against resistant strain)
These data reveal critical insights. Firstly, modern synthetic quinoline derivatives (like the Marinoquinolines) can achieve nanomolar potency against both sensitive and, crucially, resistant strains of P. falciparum.[14][17] Secondly, a high Selectivity Index (SI) is achievable, indicating that these compounds can be highly toxic to the parasite while showing minimal toxicity to human cells—a hallmark of a promising drug candidate.[14] The data on 2,8-bis(trifluoromethyl) derivatives suggest that while the fluoroalkyl strategy is sound, the entire molecular structure, including side chains, must be optimized for high potency.[4][13]
In Vivo Efficacy in Murine Models
The true test of an antimalarial candidate is its performance in a living system. The 4-day suppressive test in mice infected with rodent malaria parasites like P. berghei is a standard preclinical model.[18]
Table 3: Comparative In Vivo Efficacy (P. berghei model)
The in vivo data demonstrate that optimized quinoline derivatives can produce significant, dose-dependent reductions in parasitemia.[1][17] While a direct comparison requires standardized experiments, these results show that novel quinolines can achieve high levels of parasite clearance in preclinical models, validating their potential for further development.[15]
Experimental Protocols
To ensure scientific integrity and reproducibility, the evaluation of novel antimalarial candidates follows standardized protocols.
Protocol 1: In Vitro Antimalarial Assay (SYBR Green I-Based)
This high-throughput assay measures the proliferation of parasites by quantifying their DNA.
Preparation: Asynchronously cultured P. falciparum parasites are synchronized to the ring stage using 5% D-sorbitol treatment.
Drug Plates: Test compounds are serially diluted in culture medium and dispensed into a 96-well microtiter plate. Control wells contain untreated parasites (positive control) and uninfected red blood cells (negative control).
Incubation: A suspension of infected red blood cells (1% parasitemia, 2% hematocrit) is added to each well. The plates are incubated for 72 hours under a low-oxygen gas mixture (5% CO₂, 5% O₂, 90% N₂).
Lysis & Staining: A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.
Quantification: The plate is incubated in the dark for 1 hour, and fluorescence is read using a microplate reader (excitation ~485 nm, emission ~530 nm).
Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, is used to calculate the 50% inhibitory concentration (IC₅₀) by plotting the data against the log of the drug concentration and fitting it to a dose-response curve.
Causality: This method is robust because it directly measures parasite replication, the process that antimalarial drugs are designed to inhibit. The 72-hour incubation allows for at least one full intraerythrocytic lifecycle to complete.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of mammalian cells, serving as a proxy for cell viability.
Cell Plating: Mammalian cells (e.g., HepG2 human liver cells) are seeded into a 96-well plate and allowed to adhere for 24 hours.
Compound Addition: The test compounds are serially diluted and added to the wells.
Incubation: The plate is incubated for 48-72 hours at 37°C with 5% CO₂.
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
Quantification: The absorbance of the purple solution is measured on a microplate reader (typically at ~570 nm).
Analysis: The 50% cytotoxic concentration (CC₅₀) is calculated by plotting the percentage of cell viability against the log of the drug concentration.
Causality: This assay provides a reliable measure of cytotoxicity by directly assessing mitochondrial function, a critical indicator of cell health. A high CC₅₀ value is desirable.
Caption: Workflow for in vitro efficacy and cytotoxicity testing.
Conclusion and Future Outlook
The strategic incorporation of halogen and fluoroalkyl groups into the quinoline scaffold represents a highly promising avenue for the development of next-generation antimalarials. While direct experimental data for 8-bromo-2-(difluoromethyl)quinoline derivatives remains to be published, a comparative analysis of its close structural relatives provides compelling evidence for its potential. These compounds are designed to enhance metabolic stability and cellular accumulation, key factors in overcoming drug resistance. Data from related series demonstrate that high, nanomolar-level potency against both chloroquine-sensitive and -resistant P. falciparum strains is achievable, coupled with excellent selectivity indices that suggest a favorable safety profile.[14]
The path forward requires the synthesis and systematic evaluation of a library of 8-bromo-2-(difluoromethyl)quinoline derivatives. By varying the side chain at the 4-position and exploring other substitutions, structure-activity relationships can be clearly defined. Promising candidates identified through rigorous in vitro and in vivo testing, following the robust protocols outlined here, could provide urgently needed tools to combat the global threat of malaria.
References
Kgokong, J. L., Matsabisa, G. M., & Breytenbach, J. C. (2001). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. Arzneimittelforschung, 51(2), 163-168.
Traina, F., et al. (2012). Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine. Organic & Biomolecular Chemistry, 10(35), 7068-7071.
ResearchGate. (n.d.). Synthesis of 2,8-bis(trifluoromethyl)quinolines. Reagents and conditions.
RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
ResearchGate. (2015). New Quinoline Derivatives Demonstrate a Promising Antimalarial Activity against Plasmodium falciparum In Vitro and Plasmodium berghei In Vivo. Bioorganic & Medicinal Chemistry Letters, 25(11).
LaCrue, A. N., et al. (2011). 4(1H)-Quinolones with Liver Stage Activity against Plasmodium berghei. Antimicrobial Agents and Chemotherapy, 55(5), 2389-2395.
Chibale, K., et al. (2009). Synthesis and antimalarial evaluation of a quinoline-trioxane hybrid drug. South African Journal of Science, 105(1-2).
Pinheiro, C. S., et al. (2019). The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. Molecules, 24(22), 4095.
Singh, R., et al. (2016). 4-aminoquinoline derivatives: synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. European Journal of Medicinal Chemistry, 121, 54-63.
El Chamy Maluf, S., et al. (2025). Fluorescent Marinoquinoline Derivative as Inhibitors of Plasmodium falciparum: SAR Analysis, Mode of Action and In Vivo Studies. Journal of Medicinal Chemistry, 68, 21120-21143.
Radini, I. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 925.
ResearchGate. (n.d.). Structure–activity relationships (SAR) of quinoline antimalarial agents.
Guido, R. V. C., et al. (2018). Discovery of Marinoquinolines as Potent and Fast-Acting Plasmodium falciparum Inhibitors with in Vivo Activity. Journal of Medicinal Chemistry, 61(13), 5763-5779.
Hawley, S. R., et al. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598-602.
Inam, M., et al. (2023). Evaluation of Plasmodium berghei Models in Malaria Research. Journal of Parasitology Research, 2023, 9954932.
N'guessan, D. U. J.-P., et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
Nodiff, E. A., Chatterjee, S., & Musallam, H. A. (1991). Antimalarial activity of the 8-aminoquinolines. Progress in Medicinal Chemistry, 28, 1-40.
Bellei, J. C. B., et al. (2022). A simple quinoline salt derivative is active in vitro against plasmodium Faciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. Scientific Reports, 12(1), 2635.
PubMed. (1999). 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598-602.
Wang, R. Q., et al. (1997). In vitro sensitivity of Plasmodium falciparum to eight antimalarials in China-Myanmar and China-Lao PDR border areas. Southeast Asian Journal of Tropical Medicine and Public Health, 28(3), 465-469.
Nodiff, E. A., & Chatterjee, S. (n.d.). Antimalarial Activity of the 8 - Aminoquinolines. SciSpace.
White, K. L., et al. (2025). Optimization and Characterization of the Antimalarial Activity of N-Aryl Acetamides that are Susceptible to Mutations in ROM8 and CSC1. Journal of Medicinal Chemistry.
Cogswell, F. B. (2023). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Tropical Medicine and Infectious Disease, 8(5), 277.
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Novel Quinoline Compounds In Vitro
Welcome, colleagues. In the landscape of drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, from antimalarials to oncology agents.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome, colleagues. In the landscape of drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, from antimalarials to oncology agents. However, the very chemical properties that make this scaffold versatile also present unique metabolic challenges. Minor structural modifications can dramatically alter a compound's interaction with metabolic enzymes, impacting its bioavailability, efficacy, and safety profile.[1] Understanding a compound's metabolic fate early is not just advantageous; it is critical to prevent the progression of labile candidates and de-risk costly in vivo studies.[2][3]
This guide is designed to move beyond rote protocol recitation. We will delve into the causality behind our experimental choices, comparing the principal in vitro models used to assess metabolic stability. Our focus will be on establishing a robust, self-validating workflow to generate high-confidence data for your novel quinoline series, enabling you to rank-order compounds and build structure-activity relationships (SAR) with precision.
The Epicenter of Metabolism: Why the Liver Matters
The liver is the body's primary metabolic clearinghouse.[4][5] For xenobiotics like our quinoline compounds, it employs a sophisticated two-phase enzymatic system.
Phase I Metabolism: Primarily driven by the Cytochrome P450 (CYP) superfamily of enzymes, this phase introduces or exposes functional groups (e.g., hydroxyl groups) on the parent compound, typically making it more water-soluble.[6] For quinolines specifically, research has shown that enzymes like CYP2A6 and CYP2E1 are significantly involved in their metabolism, forming various hydroxylated metabolites and epoxides.[7][8][9][10]
Phase II Metabolism: This phase involves the conjugation of the modified compound with endogenous molecules (e.g., glucuronic acid, sulfate) by enzymes like UDP-glucuronosyltransferases (UGTs). This further increases water solubility and facilitates excretion.[3]
Our in vitro strategy, therefore, must be able to probe these pathways effectively. We begin with the workhorse of early ADME screening: the liver microsomal stability assay.
The Workhorse Assay: Liver Microsomal Stability
The liver microsomal stability assay is the industry-standard starting point for metabolic assessment.[11] Microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a high concentration of Phase I enzymes, particularly CYPs.[6] This assay is favored in early discovery for its high-throughput capability, cost-effectiveness, and excellent reproducibility, making it ideal for screening and ranking large sets of compounds.[6]
Experimental Workflow: A Self-Validating System
Trust in our data is paramount. A properly designed protocol includes internal checks and balances that validate the results of each run. The following workflow is designed to be a self-validating system.
Caption: Workflow for the in vitro liver microsomal stability assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, which is standard for screening applications.
1. Reagent Preparation:
Test Compounds & Controls: Prepare 10 mM stock solutions in DMSO. For this assay, we will use two well-characterized control compounds:
Propranolol: High intrinsic clearance control.[12]
Liver Microsomes: Use pooled human liver microsomes (HLM) to average out population variability.[14] Thaw a 20 mg/mL stock on ice.
Phosphate Buffer: 100 mM Potassium Phosphate Buffer (PPB), pH 7.4.[12]
NADPH Regenerating System: This is critical. Instead of adding a single bolus of the NADPH cofactor which is rapidly consumed, a regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) provides a sustained supply, ensuring linear reaction kinetics.[12]
Stop Solution: Ice-cold acetonitrile containing a suitable internal standard (IS). The IS is a stable compound with similar analytical properties to your test articles, used to normalize for variations in sample processing and instrument response.
2. Incubation Procedure:
Dilute the HLM in phosphate buffer to a working concentration of 0.84 mg/mL. Aliquot into the wells of a 96-well plate.[12]
Add the test and control compounds to the wells to achieve a final concentration of 1 µM. The final DMSO concentration should be kept below 0.1% to avoid inhibiting enzyme activity.
Crucial Controls: For each compound, prepare parallel incubations:
+NADPH: The primary experimental condition.
-NADPH: A control where the NADPH regenerating system is replaced with buffer. This allows you to measure any compound loss due to chemical instability or non-CYP-mediated enzymatic degradation.[13]
Pre-incubate the plate at 37°C for 5-10 minutes. This ensures all components reach thermal equilibrium before the reaction begins.[13]
3. Reaction Initiation and Sampling:
Initiate the metabolic reaction by adding the NADPH regenerating system to the "+NADPH" wells.[13]
Immediately after adding NADPH, and at subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer an aliquot from each reaction well into a separate 96-well plate containing the ice-cold Stop Solution.[13] This step is time-critical. The cold acetonitrile instantly denatures the enzymes, stopping the reaction, and precipitates the microsomal proteins.[4]
4. Sample Analysis via LC-MS/MS:
Centrifuge the quenched plate to pellet the precipitated proteins.
Transfer the supernatant to a new plate for analysis.
Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. LC-MS/MS is the gold standard due to its exceptional sensitivity and specificity, allowing for precise measurement of the parent drug even in a complex biological matrix.[15][16]
From Raw Data to Actionable Insights
The output from the LC-MS/MS instrument is a peak area for your compound and the internal standard at each time point. The true value comes from converting this data into pharmacokinetic parameters.
1. Data Processing:
Calculate the peak area ratio (Parent Compound Area / Internal Standard Area) for each time point.
Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T=0.
2. Calculation of Key Parameters:
Plot the natural logarithm (ln) of the percent remaining versus time.
The slope of this line is the elimination rate constant (k).
Half-Life (t½): This is the time required for 50% of the compound to be metabolized. It provides an intuitive measure of stability.
t½ = 0.693 / k
Intrinsic Clearance (CLint): This is the most valuable parameter for extrapolation. It represents the inherent ability of the liver enzymes to metabolize a drug, normalized for the amount of protein in the assay.[17]
CLint (µL/min/mg protein) = (0.693 / t½) × (Volume of incubation (µL) / Microsomal protein (mg))[17]
Example Data & Interpretation
Summarizing results in a clear table is essential for comparing compounds within a chemical series.
Compound
t½ (min)
CLint (µL/min/mg protein)
Metabolic Stability Classification
Propranolol (Control)
12.5
111
High Clearance
Diclofenac (Control)
85.2
16.3
Low-to-Intermediate Clearance
Novel Quinoline QN-001
9.8
141.4
High / Unstable
Novel Quinoline QN-002
45.1
30.7
Moderate Stability
Novel Quinoline QN-003
> 120
< 11.5
High Stability
QN-001 (-NADPH)
> 120
-
Stable (Metabolism is CYP-dependent)
Interpretation:
QN-001 is rapidly metabolized, similar to the high-clearance control. This compound would likely have poor in vivo exposure. The -NADPH control confirms the loss is due to enzymatic metabolism.
QN-003 is highly stable, suggesting it is a poor substrate for microsomal enzymes. This could lead to a long in vivo half-life.
QN-002 shows intermediate stability, making it a potentially viable candidate for further optimization.
Comparing In Vitro Systems: Beyond Microsomes
While the microsomal assay is an excellent screen for Phase I metabolism, it doesn't tell the whole story. For promising compounds like QN-002 and QN-003, we must consider other systems to build a more complete metabolic profile.
Caption: Key characteristics of common in vitro hepatic models.
Comparison of In Vitro Metabolic Models
Model System
Key Components
Primary Application
Advantages
Disadvantages
Liver Microsomes
Endoplasmic Reticulum enzymes (CYPs, UGTs)
High-throughput screening of Phase I metabolism; CLint determination.
Reaction Phenotyping: Identifying which specific CYP is responsible for metabolism.
Unambiguously identifies a specific enzyme's contribution.[18]
Artificial system; cannot predict overall CLint.
Causality in Model Selection:
Your choice of follow-up assay should be driven by a specific question.
If QN-003 (high stability in microsomes) fails in vivo, could it be a substrate for a cytosolic enzyme? An S9 fraction assay would be a logical next step.
Is QN-002 (moderate stability) a substrate for Phase II enzymes? Or is its uptake into the liver rate-limiting? A hepatocyte assay is the best model to answer these integrated questions.[5]
For a lead compound, which specific CYP is the primary metabolizer? This is crucial for predicting drug-drug interactions (DDIs).[19] An experiment using a panel of recombinant CYPs would be required by regulatory agencies like the FDA.[14][20]
Conclusion and Strategic Outlook
Assessing the metabolic stability of novel quinoline compounds is a cornerstone of a successful drug discovery campaign. A tiered, hypothesis-driven approach is the most efficient strategy.
Screen: Utilize the high-throughput liver microsomal stability assay to rapidly assess large numbers of analogues and establish initial structure-metabolism relationships.
Investigate: For compounds with promising stability (low to moderate clearance), employ more comprehensive models like S9 fractions or hepatocytes to explore Phase II metabolism and the role of transporters.
Define: For late-stage lead candidates, perform reaction phenotyping with recombinant enzymes to identify the specific metabolic pathways, a critical step for predicting clinical drug-drug interactions and for regulatory submissions.[21][22]
By understanding the "why" behind each model and protocol step, you can design more intelligent experiments, generate data you can trust, and ultimately make more informed decisions to advance the best possible quinoline-based drug candidates toward the clinic.
References
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. CRO Services - Nuvisan. [Link]
Ramanathan, L. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
Svensson, R., Jirskog-Hed, B., & Rafter, J. (1998). Cytochrome P450 species involved in the metabolism of quinoline. PubMed. [Link]
Svensson, R., Jirskog-Hed, B., & Rafter, J. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. [Link]
Svensson, R., et al. (1998). Cytochrome P450 species involved in the metabolism of quinoline. Oxford Academic. [Link]
Agilent. (n.d.). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability. [Link]
FDA. (2020, February 28). Guidance Recap Podcast | In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme. [Link]
BioPharmaSpec. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. [Link]
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. [Link]
Semantic Scholar. (n.d.). [PDF] Cytochrome P450 species involved in the metabolism of quinoline. [Link]
Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]
BS Publications. (n.d.). Guidance for Industry. [Link]
Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). [Link]
protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. [Link]
FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
Washington State University Research Exchange. (n.d.). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. [Link]
Shimadzu. (2024, July 11). Qualitative Analysis of Drug Metabolites Using LCMS-9050. [Link]
PubMed. (2009, February 15). Liquid chromatography-mass spectrometry in in vitro drug metabolite screening. [Link]
Clinical Leader. (n.d.). 2017 FDA Guidance: Many In Vitro DDI Evaluations Should Precede FIH Studies. [Link]
PMC. (n.d.). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]
PMC. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]
FDA. (n.d.). Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. [Link]
Therapeutic Goods Administration (TGA). (n.d.). Guideline on the Investigation of Drug Interactions. [Link]
DLRC Group. (2024, July 1). ICH M12 Guideline Overview on Drug Interaction Studies. [Link]
PMC. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. [Link]
Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. [Link]
Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. [Link]
ResearchGate. (n.d.). Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). [Link]
ACS Publications. (2024, May 21). Discovery of Quinazoline and Quinoline-Based Small Molecules as Utrophin Upregulators via AhR Antagonism for the Treatment of Duchenne Muscular Dystrophy. Journal of Medicinal Chemistry. [Link]
J-Stage. (n.d.). METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM. [Link]